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  • Product: Z-D-Phe-osu
  • CAS: 3397-36-2

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Structure and Application of Z-D-Phe-OSu

Executive Summary This technical guide provides a comprehensive examination of Z-D-phenylalanine N-hydroxysuccinimide ester (Z-D-Phe-OSu), a critical reagent in modern biochemistry and pharmaceutical development. We will...

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This technical guide provides a comprehensive examination of Z-D-phenylalanine N-hydroxysuccinimide ester (Z-D-Phe-OSu), a critical reagent in modern biochemistry and pharmaceutical development. We will dissect its molecular architecture to understand how each component contributes to its function. This document elucidates the mechanism of its reactivity, outlines its principal applications in peptide synthesis and bioconjugation, and provides a detailed, field-proven protocol for its use in labeling proteins. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of Z-D-Phe-OSu for creating advanced peptide-based therapeutics, diagnostics, and research tools.

Introduction to Z-D-Phe-OSu

Chemical Identity and Significance

Z-D-Phe-OSu is an activated ester of D-phenylalanine, an unnatural amino acid.[1] Its structure is a careful orchestration of three key functional components: a D-phenylalanine core, an amine-protecting benzyloxycarbonyl (Z) group, and a carboxyl-activating N-hydroxysuccinimide (OSu) ester.[2] This trifecta of features makes it a highly versatile and efficient building block in chemical synthesis.[3] Its primary significance lies in its ability to introduce the D-enantiomer of phenylalanine into a molecular structure, a common strategy for enhancing the stability of peptide-based drugs against enzymatic degradation.[1]

Core Applications

The utility of Z-D-Phe-OSu spans two major areas:

  • Peptide Synthesis: It serves as a valuable building block for the incorporation of D-phenylalanine into peptide sequences.[3] The pre-activated OSu ester facilitates efficient peptide bond formation, streamlining the synthetic process.[2][3]

  • Bioconjugation: The high reactivity of the OSu ester towards primary amines allows for the covalent attachment (conjugation) of the Z-D-Phe moiety to biomolecules like proteins, antibodies, or nucleic acids.[3][4] This is fundamental for creating targeted drug delivery systems, diagnostic probes, and prodrugs with improved bioavailability.[3]

Core Structural Analysis

The functionality of Z-D-Phe-OSu is a direct result of its three constituent parts. Understanding each is critical to predicting its behavior and optimizing its use in experimental design.

The D-Phenylalanine Core: Stereochemical Implications

The central component is D-phenylalanine. Unlike the naturally occurring L-amino acids that constitute proteins in mammals, D-amino acids are not readily recognized by proteases. The incorporation of D-phenylalanine into a peptide therapeutic is a well-established pharmacological strategy to increase its in-vivo half-life by making it resistant to proteolytic degradation.[1] This enhanced stability is a cornerstone of modern peptide drug design.

The Benzyloxycarbonyl (Z) Protecting Group

The α-amino group of the D-phenylalanine core is protected by a benzyloxycarbonyl group, commonly abbreviated as "Z" or "Cbz".[2] This group serves a critical function: it prevents the amine from engaging in unwanted side reactions, such as self-polymerization, during the coupling step. The Z-group is relatively stable but can be removed under specific conditions, such as catalytic hydrogenation, which allows for further elongation of a peptide chain if desired.

The N-Hydroxysuccinimide (OSu) Ester: The Engine of Reactivity

The carboxyl group of D-phenylalanine is activated as an N-hydroxysuccinimide (OSu) ester. This is the most chemically active part of the molecule. The OSu moiety is an excellent leaving group, making the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.[4] This high reactivity is precisely why Z-D-Phe-OSu is so effective for forming stable amide bonds with primary amines, such as the ε-amino group of lysine residues on a protein's surface.[2][4]

Physicochemical Properties

The physical and chemical properties of Z-D-Phe-OSu are essential for its handling, storage, and application in quantitative experiments.

PropertyValueReference(s)
CAS Number 3397-36-2[3][5][6]
Molecular Formula C₂₁H₂₀N₂O₆[2][3][5]
Molecular Weight 396.4 g/mol [3][5][7]
Appearance White to off-white powder[3]
Melting Point 133-140 °C[3]
Purity (HPLC) ≥ 98%[3]
Optical Rotation [α] D²⁰ = +57 ± 2º (c=1 in DMF)[3]
Storage Conditions Store desiccated at 0-8 °C[3]

Mechanism of Action: Amide Bond Formation

The primary utility of Z-D-Phe-OSu stems from its ability to efficiently form amide bonds. This occurs via a well-understood nucleophilic acyl substitution mechanism.

The reaction is initiated when a nucleophilic primary amine (e.g., from a lysine residue on a protein) attacks the electrophilic carbonyl carbon of the OSu ester. This forms a transient tetrahedral intermediate. The intermediate then collapses, leading to the departure of the stable N-hydroxysuccinimide (NHS) leaving group and the formation of a robust and stable amide bond between the D-phenylalanine and the target molecule.[4]

This reaction is highly dependent on pH. The reacting amine must be in its deprotonated, nucleophilic state (-NH₂). Therefore, the reaction is typically performed at a pH slightly above the pKa of the target amine groups (for lysine, this is ~pH 8.0-9.0). However, at excessively high pH, the competing hydrolysis of the OSu ester can reduce conjugation efficiency.[4]

Mechanism_of_Action Z_D_Phe_OSu Z-D-Phe-OSu Intermediate Tetrahedral Intermediate Z_D_Phe_OSu->Intermediate Nucleophilic Attack Amine R-NH₂ (Primary Amine) Amine->Intermediate Conjugate Z-D-Phe-NH-R (Stable Amide Bond) Intermediate->Conjugate Collapse & NHS Departure NHS NHS (Leaving Group) Intermediate->NHS

Reaction of Z-D-Phe-OSu with a primary amine.

Experimental Protocol: Protein Labeling with Z-D-Phe-OSu

This protocol provides a robust, self-validating method for the covalent attachment of Z-D-Phe-OSu to a protein containing accessible primary amines (e.g., lysine residues).

Rationale for Experimental Choices
  • Amine-Free Buffer: Buffers containing primary amines (e.g., Tris, glycine) will compete with the target protein for reaction with the OSu ester, drastically reducing labeling efficiency. Buffers such as PBS or HEPES are therefore required.

  • Anhydrous Solvent: Z-D-Phe-OSu is susceptible to hydrolysis. Preparing the stock solution in an anhydrous solvent like DMF or DMSO immediately before use minimizes reagent degradation.[4]

  • Molar Excess: Using a molar excess of Z-D-Phe-OSu relative to the protein drives the reaction to completion. The degree of labeling can be controlled by modulating this ratio.[4]

  • Quenching: The addition of a small molecule with a primary amine (e.g., Tris) quenches any unreacted Z-D-Phe-OSu, preventing non-specific labeling during purification and downstream applications.[4]

  • Purification: Size-exclusion chromatography or dialysis is essential to remove unreacted reagent and the NHS byproduct, which could interfere with subsequent assays.[4]

Step-by-Step Methodology
  • Preparation of Protein Solution:

    • Prepare the protein solution at a concentration of 1-10 mg/mL in an amine-free buffer (e.g., 1x PBS, pH 8.0).

    • If the protein is in an incompatible buffer, perform a buffer exchange using dialysis or a desalting column.

  • Preparation of Z-D-Phe-OSu Stock Solution:

    • Immediately before use, dissolve Z-D-Phe-OSu in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to create a concentrated stock solution (e.g., 10-20 mM).[4]

  • Labeling Reaction:

    • Calculate the required volume of the Z-D-Phe-OSu stock solution to achieve the desired molar excess (e.g., 10-fold to 50-fold molar excess over the protein).

    • While gently vortexing the protein solution, add the Z-D-Phe-OSu stock solution.

    • Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle agitation.[4]

  • Quenching the Reaction (Optional but Recommended):

    • Add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM.

    • Incubate for 30 minutes at room temperature to stop the reaction.[4]

  • Purification of the Conjugate:

    • Remove unreacted Z-D-Phe-OSu and the N-hydroxysuccinimide byproduct by size-exclusion chromatography (e.g., a G-25 column) or dialysis against an appropriate buffer (e.g., 1x PBS, pH 7.4).[4]

  • Characterization:

    • Confirm the degree of labeling using techniques such as MALDI-TOF mass spectrometry or by quantifying the absorbance of the Z-group if applicable.

Experimental_Workflow A Prepare Protein in Amine-Free Buffer (pH 8.0) C Combine Reagents (Molar Excess of Z-D-Phe-OSu) A->C B Prepare Fresh Z-D-Phe-OSu Stock in Anhydrous DMF/DMSO B->C D Incubate (1-4h at RT or O/N at 4°C) C->D E Quench Reaction (Add Tris Buffer) D->E F Purify Conjugate (Dialysis or SEC) E->F G Characterize Final Product F->G

Workflow for protein labeling with Z-D-Phe-OSu.

Conclusion

Z-D-Phe-OSu is a purpose-built chemical tool whose structure is elegantly tailored to its function. The strategic inclusion of a D-amino acid provides a defense against enzymatic degradation, the Z-group ensures reaction specificity, and the OSu ester delivers highly efficient coupling chemistry. By understanding these foundational principles and employing robust protocols, researchers can effectively utilize Z-D-Phe-OSu to advance the frontiers of drug discovery, diagnostics, and fundamental biological research.

References

  • PubChem. N-Carbobenzyloxy-L-phenylalanyl N-hydroxysuccinimide ester. [Link]

  • Toşa, M. I., et al. Engineered Biocatalysts for the Asymmetric Synthesis of d-Phenylalanines. Molecules, 2021. [Link]

Sources

Exploratory

Introduction: The Role of Z-D-Phe-OSu in Advanced Scientific Research

An In-depth Technical Guide to the Chemical Properties and Stability of Z-D-Phe-OSu N-α-Benzyloxycarbonyl-D-phenylalanine N-hydroxysuccinimide ester, commonly abbreviated as Z-D-Phe-OSu, is a pivotal reagent in the field...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties and Stability of Z-D-Phe-OSu

N-α-Benzyloxycarbonyl-D-phenylalanine N-hydroxysuccinimide ester, commonly abbreviated as Z-D-Phe-OSu, is a pivotal reagent in the fields of peptide synthesis, drug development, and bioconjugation. As an activated ester of D-phenylalanine, a non-proteinogenic amino acid, it serves as a crucial building block for introducing the D-phenylalanine moiety into peptides and other molecules.[1] The incorporation of D-amino acids is a key strategy for enhancing the metabolic stability of peptide-based drugs by making them resistant to proteolytic degradation.

This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive exploration of the core chemical properties, stability profile, and reactivity of Z-D-Phe-OSu. Understanding these characteristics is not merely academic; it is fundamental to the successful design, execution, and troubleshooting of experiments, ensuring the integrity and reproducibility of your research. We will delve into the causality behind experimental choices, offering field-proven insights to maximize the efficiency of your synthetic and conjugation strategies.

Core Chemical and Physical Properties

Z-D-Phe-OSu is a white to off-white solid whose utility is derived from the specific combination of its three chemical components: the D-phenylalanine backbone, the N-terminal benzyloxycarbonyl (Z) protecting group, and the C-terminal N-hydroxysuccinimide (OSu) ester. The Z-group provides robust protection of the alpha-amino group, while the OSu (or NHS) ester is a highly efficient activating group for reaction with primary amines.[2]

Below is a summary of its key physicochemical properties.

PropertyDataSource(s)
Chemical Name N-Benzyloxycarbonyl-D-phenylalanine N-hydroxysuccinimide ester[3]
Synonyms Z-D-Phe-OSu, Cbz-D-Phe-OSu[3][4]
CAS Number 3397-36-2[4]
Molecular Formula C₂₁H₂₀N₂O₆[3]
Molecular Weight 396.39 g/mol [3][5]
Appearance White to off-white solid[6]
Solubility Soluble in polar aprotic solvents like DMF and DMSO. Limited solubility in aqueous buffers.[2][7]
Storage Conditions Recommended storage at -20°C to maintain long-term stability.

Diagram: Chemical Structure of Z-D-Phe-OSu

Z_D_Phe_OSu_Structure cluster_main N1 N H1 H N1->H1 C_alpha N1->C_alpha C_Z C N1->C_Z H_alpha H C_alpha->H_alpha C_carboxyl C C_alpha->C_carboxyl C_beta CH₂ C_alpha->C_beta Phe_label D-Phenylalanine Backbone O1_carboxyl O C_carboxyl->O1_carboxyl O_ester O C_carboxyl->O_ester N_OSu N O_ester->N_OSu Phenyl Phenyl Ring C_beta->Phenyl O_Z1 O C_Z->O_Z1 O_Z2 O C_Z->O_Z2 Z_label Z-Group (Benzyloxycarbonyl) CH2_Z CH₂ O_Z2->CH2_Z Phenyl_Z Phenyl Ring CH2_Z->Phenyl_Z C_OSu1 C N_OSu->C_OSu1 C_OSu2 C N_OSu->C_OSu2 OSu_label OSu-Ester (N-hydroxysuccinimide) O_OSu1 O C_OSu1->O_OSu1 CH2_OSu1 CH₂ C_OSu1->CH2_OSu1 CH2_OSu2 CH₂ CH2_OSu1->CH2_OSu2 CH2_OSu2->C_OSu2 O_OSu2 O C_OSu2->O_OSu2

Caption: Chemical structure of Z-D-Phe-OSu.

Stability and Reactivity: The Aminolysis vs. Hydrolysis Competition

The efficacy of Z-D-Phe-OSu, like all N-hydroxysuccinimide esters, is dictated by the competition between two key reactions: the desired aminolysis and the undesirable hydrolysis.[8][9] A mastery of the factors governing these pathways is essential for achieving high-yield conjugations.

Aminolysis (Desired Reaction): Z-D-Phe-OSu reacts with primary amines (e.g., the N-terminus of a peptide or a lysine side chain on a protein) to form a stable, covalent amide bond. This reaction releases N-hydroxysuccinimide (NHS) as a byproduct.[10] The reaction is most efficient at a physiological to slightly alkaline pH (7.2 to 8.5).[10]

Hydrolysis (Competing Reaction): In aqueous solutions, the NHS ester is susceptible to hydrolysis, where it reacts with water to convert the activated ester back into a non-reactive carboxylic acid (Z-D-Phe-OH).[7] This process also releases NHS. Hydrolysis is a significant competing pathway that can drastically reduce the efficiency of the desired conjugation reaction if not properly controlled.[8]

Diagram: Competing Reaction Pathways for Z-D-Phe-OSu

Competing_Reactions cluster_aminolysis Aminolysis (Desired Pathway) cluster_hydrolysis Hydrolysis (Competing Pathway) reagent Z-D-Phe-OSu (Active Ester) amine Primary Amine (R-NH₂) reagent->amine water Water (H₂O) reagent->water product Stable Amide Bond (Z-D-Phe-NH-R) amine->product Coupling pH 7.2 - 8.5 nhs1 NHS Byproduct product->nhs1 hydrolyzed Inactive Carboxylic Acid (Z-D-Phe-OH) water->hydrolyzed Degradation nhs2 NHS Byproduct hydrolyzed->nhs2

Caption: The critical competition between aminolysis and hydrolysis.

Factors Governing Stability

The stability of Z-D-Phe-OSu in solution is not absolute; it is a function of its environment. The rate of hydrolysis is the primary concern and is accelerated by several factors:

  • pH: This is the most critical factor. The rate of hydrolysis increases significantly with rising pH due to the increased concentration of hydroxide ions, which are potent nucleophiles that attack the ester.[7]

  • Temperature: Higher temperatures accelerate the rate of all chemical reactions, including hydrolysis.[7] For reactions involving sensitive proteins, performing conjugations at 4°C can mitigate both protein degradation and ester hydrolysis, although this may require longer reaction times.[10]

  • Buffer Composition: The choice of buffer is paramount. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, are incompatible as they will compete with the target molecule for reaction with the NHS ester.[7] Recommended buffers include phosphate, carbonate-bicarbonate, HEPES, and borate.[7][10]

  • Aqueous Environment: As water is the reactant in hydrolysis, the stability of Z-D-Phe-OSu is greatest in anhydrous organic solvents like DMSO and DMF. It should be dissolved in such a solvent immediately before being added to the aqueous reaction buffer.

The stability of NHS esters is often quantified by their half-life (t½), the time it takes for 50% of the ester to hydrolyze.

Table: Typical Half-life of NHS Esters in Aqueous Solution

pHTemperatureApproximate Half-life (t½)
7.00°C4 - 5 hours
8.04°C~1 hour
8.64°C~10 minutes

Data generalized from typical NHS ester behavior.[10]

Expert Insight: The practical implication of this data is profound. When working at a common conjugation pH of 8.0-8.5, the Z-D-Phe-OSu solution must be prepared fresh and used immediately. Any delay between preparing the stock and adding it to the reaction mixture will result in a significant loss of active reagent, leading to lower conjugation yields.

Experimental Protocols & Methodologies

The following protocols are designed as self-validating systems, providing a robust framework for the use of Z-D-Phe-OSu in a typical bioconjugation application.

Protocol 1: General Procedure for Protein Labeling

This protocol describes the conjugation of Z-D-Phe-OSu to a protein containing accessible primary amines (lysine residues or the N-terminus).

1. Preparation of Reagents (Causality-Driven Choices):

  • Protein Solution: Dissolve the protein in an amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5). The absence of extraneous primary amines is critical to prevent non-target reactions.[7]
  • Z-D-Phe-OSu Stock Solution: Immediately before use, dissolve Z-D-Phe-OSu in anhydrous DMSO or DMF to a high concentration (e.g., 10-50 mM). NHS esters have limited solubility and stability in aqueous buffers.[7] Using a water-miscible organic solvent allows for the introduction of the reagent to the aqueous reaction with minimal precipitation and hydrolysis prior to reaction.

2. Conjugation Reaction:

  • Add a calculated molar excess of the Z-D-Phe-OSu stock solution to the protein solution while gently vortexing. A typical starting point is a 10- to 20-fold molar excess of the reagent over the protein.
  • Incubate the reaction at room temperature for 1-2 hours or at 4°C for 2-4 hours. The lower temperature is preferred for sensitive proteins to minimize both degradation and hydrolysis of the NHS ester.[10]

3. Reaction Quenching (Stopping the Reaction):

  • Add a quenching buffer containing a high concentration of a primary amine, such as 1 M Tris-HCl or glycine, to a final concentration of 50-100 mM. This will react with and consume any unreacted Z-D-Phe-OSu, preventing further modification of the protein.

4. Purification (Isolating the Conjugate):

  • Remove excess, unreacted Z-D-Phe-OSu and reaction byproducts (like NHS and quenching reagent) via dialysis, size-exclusion chromatography (desalting column), or tangential flow filtration (TFF). The choice of method depends on the scale of the reaction and the properties of the protein conjugate.

5. Validation (Confirming Success):

  • Confirm conjugation using techniques such as MALDI-TOF mass spectrometry (to observe the mass shift corresponding to the addition of Z-D-Phe moieties) or HPLC analysis.

Diagram: Workflow for Protein Conjugation with Z-D-Phe-OSu

Conjugation_Workflow start Start prep_protein 1. Prepare Protein in Amine-Free Buffer (e.g., PBS, pH 7.5) start->prep_protein reaction 3. Add Reagent to Protein (10-20x Molar Excess) prep_protein->reaction prep_reagent 2. Prepare Fresh Z-D-Phe-OSu Stock in Anhydrous DMSO prep_reagent->reaction note1 Critical Step: Use reagent immediately after dissolving. prep_reagent->note1 incubate 4. Incubate (1-2h @ RT or 2-4h @ 4°C) reaction->incubate quench 5. Quench Reaction (Add Tris or Glycine) incubate->quench purify 6. Purify Conjugate (e.g., Desalting Column) quench->purify validate 7. Validate Conjugate (e.g., Mass Spec, HPLC) purify->validate end End validate->end

Caption: Step-by-step experimental workflow for bioconjugation.

Protocol 2: Spectrophotometric Assay for NHS Ester Hydrolysis

This protocol allows for the empirical determination of the stability of Z-D-Phe-OSu under your specific experimental conditions (buffer, pH, temperature) by monitoring the release of the NHS byproduct, which absorbs light at ~260 nm.[7]

1. Setup:

  • Equilibrate a UV-Vis spectrophotometer to the desired temperature (e.g., 25°C).
  • Prepare the aqueous buffer of interest (e.g., 100 mM HEPES, pH 8.0).
  • Prepare a fresh, concentrated stock of Z-D-Phe-OSu in anhydrous DMSO.

2. Measurement:

  • Place the buffer into a quartz cuvette and blank the spectrophotometer at 260 nm.
  • To initiate the reaction, add a small volume of the Z-D-Phe-OSu stock solution to the cuvette (final DMSO concentration should be <10% to minimize solvent effects) and mix rapidly.
  • Immediately begin monitoring the absorbance at 260 nm over time. Collect data points at regular intervals (e.g., every 30 seconds for a fast reaction or every 5 minutes for a slower one).

3. Data Analysis:

  • The increase in absorbance at 260 nm is proportional to the concentration of released NHS.[7]
  • Plot absorbance vs. time to visualize the hydrolysis rate.
  • To determine the half-life (t½), identify the time it takes to reach 50% of the maximum absorbance change. This provides a direct measure of the reagent's stability under your conditions.

Conclusion

Z-D-Phe-OSu is a powerful tool for chemical synthesis and bioconjugation, but its effective use hinges on a deep understanding of its chemical properties and, most critically, its stability. The primary challenge in its application is mitigating the competing hydrolysis reaction. By carefully controlling pH, temperature, and buffer composition, and by adhering to protocols that emphasize the fresh preparation of reagents, researchers can maximize the efficiency of the desired aminolysis reaction. The methodologies and insights provided in this guide are intended to empower scientists to harness the full potential of Z-D-Phe-OSu, leading to more robust, reproducible, and successful experimental outcomes.

References

  • A Technical Guide to N-hydroxysuccinimide Ester Hydrolysis in Aqueous Solutions. Benchchem. [URL: https://www.benchchem.com/technical-guides/a-technical-guide-to-n-hydroxysuccinimide-ester-hydrolysis-in-aqueous-solutions]
  • Z-D-PHE-OSU | 3397-36-2. ChemicalBook. [URL: https://www.chemicalbook.com/ProductCasEN_3397-36-2.htm]
  • Z- D -Phe-OH 2448-45-5. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/c1630]
  • CAS No : 3397-32-8 | Product Name : Z-Phe-OSu. Pharmaffiliates. [URL: https://www.
  • CAS 3397-32-8: Z-Phe-OSu. CymitQuimica. [URL: https://www.cymitquimica.com/cas/3397-32-8]
  • Amine-Reactive Crosslinker Chemistry. Thermo Fisher Scientific - US. [URL: https://www.thermofisher.com/us/en/home/life-science/protein-biology/protein-biology-learning-center/protein-biology-resource-library/pierce-protein-methods/amine-reactive-crosslinker-chemistry.html]
  • Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4233215/]
  • Z-PHE-OSU | 3397-32-8. ChemicalBook. [URL: https://www.chemicalbook.com/ProductCasEN_3397-32-8.htm]
  • Succinimidyl ester surface chemistry: implications of the competition between aminolysis and hydrolysis on covalent protein immobilization. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/25369324/]
  • Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/la503439d]
  • Z-D-PHE-OSU CAS#: 3397-36-2. ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_JP_CB8720448.htm]
  • Boc-Phe-OSu = 98.0 HPLC 3674-06-4. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/15481]
  • Navigating the Solubility of Fmoc-Phe-OSu: A Technical Guide. Benchchem. [URL: https://www.benchchem.com/technical-guides/navigating-the-solubility-of-fmoc-phe-osu-a-technical-guide]
  • Z- D -Phe-OH 2448-45-5. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/catalog/product/aldrich/c1630?lang=en&region=US]
  • N-Carbobenzyloxy-L-phenylalanyl N-hydroxysuccinimide ester. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/N-Carbobenzyloxy-L-phenylalanyl-N-hydroxysuccinimide-ester]
  • D-Phenylalanine. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/71567]
  • Engineered Biocatalysts for the Asymmetric Synthesis of d-Phenylalanines. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7795556/]
  • A Technical Guide to Fmoc-Phe-OSu: Application in Solid-Phase Peptide Synthesis. Benchchem. [URL: https://www.benchchem.
  • Design, synthesis, and antiviral activity of phenylalanine derivatives as HIV-1 capsid inhibitors. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9398869/]
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Foundational

An In-Depth Technical Guide to the Solubility of Z-D-Phe-Osu for Peptide Synthesis and Drug Development

Executive Summary N-α-Benzyloxycarbonyl-D-phenylalanine N-hydroxysuccinimide ester (Z-D-Phe-Osu) is a pivotal reagent in peptide chemistry, valued for its role in the controlled incorporation of D-phenylalanine into pept...

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

N-α-Benzyloxycarbonyl-D-phenylalanine N-hydroxysuccinimide ester (Z-D-Phe-Osu) is a pivotal reagent in peptide chemistry, valued for its role in the controlled incorporation of D-phenylalanine into peptide sequences. The efficiency of coupling reactions, final product purity, and overall process scalability are critically dependent on the solubility of this activated amino acid derivative. This guide provides a comprehensive analysis of the solubility characteristics of Z-D-Phe-Osu in common laboratory solvents. We delve into the core physicochemical principles governing its solubility, present a validated, step-by-step protocol for empirical solubility determination, and furnish a consolidated data table for quick reference. This document is intended to serve as an essential resource for researchers, chemists, and formulation scientists, enabling them to optimize reaction conditions and streamline workflows in peptide synthesis and drug development.

Introduction: The Critical Role of Z-D-Phe-Osu in Modern Peptide Chemistry

Z-D-Phe-Osu is an activated ester of D-phenylalanine, featuring a benzyloxycarbonyl (Z or Cbz) protecting group on the α-amino group and an N-hydroxysuccinimide (Osu) ester on the C-terminus.[1] This strategic combination serves two primary functions: the Z-group provides robust protection against undesired side reactions at the N-terminus, while the Osu-ester pre-activates the carboxylic acid, facilitating efficient and clean amide bond formation with a free amino group under mild conditions.[1]

The incorporation of non-natural D-amino acids like D-phenylalanine is a cornerstone of modern drug design, often imparting enhanced proteolytic stability, constrained conformations, and improved receptor binding affinity to peptide-based therapeutics. The success of these synthetic endeavors hinges on fundamental physical properties, chief among them being solubility. Inadequate solubility of a coupling reagent like Z-D-Phe-Osu can lead to:

  • Slowed reaction kinetics: Heterogeneous reaction mixtures result in reduced molecular collisions and inefficient coupling.

  • Incomplete reactions: Undissolved reagent cannot participate in the reaction, leading to truncated sequences and difficult-to-remove impurities.

  • Process challenges: Clogged liquid handling systems, inaccurate concentration measurements, and poor reproducibility become significant hurdles, especially in automated synthesis.[2]

Therefore, a deep, predictive understanding of Z-D-Phe-Osu's solubility profile is not merely a matter of convenience but a prerequisite for robust and reproducible synthetic outcomes.

Theoretical Principles: Deconstructing the Solubility of Z-D-Phe-Osu

The solubility of a molecule is dictated by its structural components and their interactions with the solvent. The principle of "like dissolves like" provides a foundational framework for this analysis. Z-D-Phe-Osu (M.W. 396.4 g/mol ) is a molecule of divided loyalties, possessing both significant nonpolar features and polar functionalities.[3]

  • Hydrophobic Character: The molecule's dominant features are the two aromatic rings—the benzyl group of phenylalanine and the benzyloxycarbonyl (Z) group. These large, nonpolar moieties dictate a strong preference for organic solvents capable of van der Waals interactions.

  • Polar Character: The N-hydroxysuccinimide ester and the carbamate linkage introduce polar carbonyl and ether groups. These functionalities allow for dipole-dipole interactions with polar aprotic solvents.

This dual nature explains why Z-D-Phe-Osu is generally soluble in organic solvents but practically insoluble in aqueous solutions.[1] Polar aprotic solvents like N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and N-Methyl-2-pyrrolidone (NMP) are particularly effective.[4][5] They possess high dielectric constants and are excellent hydrogen bond acceptors, allowing them to solvate the polar regions of the molecule while their organic character accommodates the nonpolar aromatic rings.

Experimental Protocol: A Validated Method for Solubility Assessment

For critical applications where precise concentrations are necessary, empirical determination of solubility is indispensable. The Shake-Flask method is the gold-standard for determining equilibrium solubility.[6] It is crucial to distinguish between kinetic and thermodynamic solubility. Kinetic solubility often refers to the point of precipitation from a concentrated stock (e.g., in DMSO) diluted into a non-solvent, a common high-throughput screening method.[7][8][9] Thermodynamic solubility, as described below, represents the true equilibrium saturation point of the solid material in the solvent, which is more relevant for reaction setup and formulation.[6][10]

Objective

To determine the thermodynamic (equilibrium) solubility of Z-D-Phe-Osu in a selected laboratory solvent at a controlled temperature (e.g., 25 °C).

Materials & Equipment
  • Z-D-Phe-Osu (solid powder)

  • Solvent of interest (analytical grade)

  • Analytical balance

  • Vials with screw caps (e.g., 2 mL glass vials)

  • Orbital shaker or vortex mixer

  • Constant temperature incubator or water bath

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_calc Calculation A 1. Weigh Excess Z-D-Phe-Osu B 2. Add Known Volume of Solvent A->B C 3. Seal and Agitate (e.g., 24h at 25°C) B->C D 4. Allow Sedimentation C->D E 5. Filter Supernatant (0.22 µm Syringe Filter) D->E F 6. Prepare Serial Dilutions E->F G 7. Quantify by HPLC/UV-Vis F->G H 8. Determine Concentration from Calibration Curve G->H I 9. Report Solubility (mg/mL or mM) H->I

Caption: Workflow for Thermodynamic Solubility Determination.

Step-by-Step Methodology
  • Preparation of Calibration Curve: a. Accurately weigh a small amount of Z-D-Phe-Osu and dissolve it in the solvent of interest to create a concentrated stock solution of known concentration (e.g., 10 mg/mL), ensuring it is fully dissolved. b. Perform a series of serial dilutions from this stock solution to prepare at least five calibration standards of decreasing concentration. c. Analyze these standards by HPLC (monitoring at ~257 nm) or UV-Vis spectrophotometry to generate a standard curve of absorbance versus concentration.

  • Sample Preparation: a. Add an excess amount of solid Z-D-Phe-Osu to a glass vial. "Excess" means adding enough solid so that undissolved material is clearly visible after equilibration (e.g., add 20 mg to 1 mL of solvent). b. Accurately pipette a known volume of the target solvent (e.g., 1.0 mL) into the vial.

  • Equilibration: a. Tightly seal the vial to prevent solvent evaporation. b. Place the vial on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). c. Agitate the slurry for a sufficient period to reach equilibrium. For thermodynamic solubility, 24 hours is a standard duration.[6]

  • Sampling and Analysis: a. After equilibration, remove the vial and let it stand undisturbed for at least 1 hour to allow excess solid to sediment. b. Carefully draw a portion of the clear supernatant into a syringe. c. Attach a 0.22 µm syringe filter and dispense the clear, filtered solution into a clean vial. This step is critical to remove any microscopic particulates. d. If necessary, dilute the saturated solution with the solvent to bring its concentration within the linear range of your calibration curve. e. Analyze the final diluted sample using the same HPLC/UV-Vis method as the calibration standards.

  • Calculation: a. Use the calibration curve to determine the concentration of the diluted sample. b. Multiply this concentration by the dilution factor to calculate the concentration of the original saturated solution. This value is the thermodynamic solubility. Report the result in mg/mL or molarity (M).

Solubility Profile of Z-D-Phe-Osu

While precise, universally cited quantitative data is sparse, a combination of supplier information, data from structurally similar compounds, and established chemical principles allows for the compilation of a reliable solubility profile. Amino acid esters are generally known to be soluble in solvents like DMF and DMSO.[11] The bulky, nonpolar protecting groups on Z-D-Phe-Osu further enhance its affinity for polar aprotic and some less polar organic solvents.

SolventAbbreviationTypeQualitative SolubilityEstimated Solubility (mg/mL)
N,N-DimethylformamideDMFPolar AproticReadily Soluble> 50
Dimethyl SulfoxideDMSOPolar AproticReadily Soluble> 50
N-Methyl-2-pyrrolidoneNMPPolar AproticReadily Soluble> 50
DichloromethaneDCMChlorinatedSoluble~20-50
TetrahydrofuranTHFEtherSoluble~20-50
Ethyl AcetateEtOAcEsterModerately Soluble~5-20
AcetonitrileACNNitrileSparingly Soluble< 5
MethanolMeOHPolar ProticSparingly Soluble< 5
WaterH₂OPolar ProticInsoluble< 0.1
Diethyl EtherEt₂OEtherInsoluble< 0.1

Note: These values are estimates for practical guidance. Solubility can be affected by compound purity, moisture content of the solvent, and temperature. For critical applications, empirical verification via the protocol in Section 3.0 is strongly recommended.

Discussion & Practical Implications

The data clearly indicates that DMF, DMSO, and NMP are the premier solvents for dissolving Z-D-Phe-Osu.[5] This aligns with their widespread use as the primary solvents in solid-phase peptide synthesis (SPPS).[2] Their ability to fully solubilize the activated amino acid ensures that the reagent is homogenously available to react with the resin-bound free amine, maximizing coupling efficiency.

  • For Automated Peptide Synthesis: Using DMF or NMP is the standard and recommended practice. Ensure the solvent is of high purity and low in water content, as contaminant amines in old DMF can cause premature deprotection of Fmoc groups, while water can hydrolyze the active ester.[5]

  • For Solution-Phase Synthesis: The choice of solvent can be broader. DCM and THF are viable options, especially when reactants or products have better solubility in these less polar media. However, one must ensure that the concentration required for the reaction does not exceed the solubility limit to avoid a heterogeneous mixture.

  • Problematic Solvents: The poor solubility in ACN is noteworthy, as ACN is often used in purification (RP-HPLC). This highlights the importance of ensuring the compound is fully dissolved in a small amount of a strong solvent (like DMF) before being diluted into the HPLC mobile phase to prevent precipitation. The near-insolubility in protic solvents like methanol and water is due to their strong hydrogen-bonding networks, which are disrupted by the large hydrophobic structure of Z-D-Phe-Osu, and the potential for solvolysis of the active ester.

Conclusion

Z-D-Phe-Osu exhibits excellent solubility in polar aprotic solvents such as DMF, DMSO, and NMP, making these the solvents of choice for its use in peptide coupling reactions. Its solubility is moderate in less polar organic solvents like DCM and THF and poor in both highly polar protic solvents and nonpolar ethers. This solubility profile is a direct consequence of its molecular structure, which combines large hydrophobic regions with polar functional groups. For researchers and drug developers, leveraging this knowledge is key to designing efficient, reproducible, and scalable synthetic protocols. When precise concentrations are paramount, the validated shake-flask protocol provided herein offers a reliable method for determining exact solubility under specific experimental conditions.

References

  • Inventiva Pharma. Solubility Toolbox for Successful Design of Drug Candidates. [Link]

  • Sygnature Discovery. Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. [Link]

  • ResearchGate. The amino acid esters are soluble in DMF and DMSO and H2O. [Link]

  • Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. [Link]

  • Morii, H., & Ichimura, K. (1989). Solubility and Coupling Reactivity of Protected Peptides in Highly Polar Solvents. Bulletin of the Chemical Society of Japan, 62(8), 2730–2732. [Link]

  • Bio Basic. Peptide Solubility | Peptide Synthesis. [Link]

  • Magalhães, R. P. (2018). Liquid-Phase Peptide Synthesis Optimisation: Selection of Quenching Reagents and Peptide Solubility Estimation. RUN. [Link]

  • ResearchGate. Solubility of amino acid (AA) derivatives in DMF, neat green solvents.... [Link]

  • PubChem. N-Carbobenzyloxy-L-phenylalanyl N-hydroxysuccinimide ester. [Link]

  • ResearchGate. Can anyone suggest which solvent is better for amino acid coupling in solid phase peptide synthesis?. [Link]

  • AAPPTec. Solvents for Solid Phase Peptide Synthesis. [Link]

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Exploratory

A Technical Guide to Z-D-Phe-OSu: Properties, Synthesis, and Application

Introduction In the landscape of peptide synthesis and drug development, the precise and efficient formation of peptide bonds is paramount. Activated amino acid derivatives are central to this process, enabling chemists...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of peptide synthesis and drug development, the precise and efficient formation of peptide bonds is paramount. Activated amino acid derivatives are central to this process, enabling chemists to construct complex peptide sequences with high fidelity. Among these critical reagents is N-alpha-Benzyloxycarbonyl-D-phenylalanine N-hydroxysuccinimide ester, commonly abbreviated as Z-D-Phe-OSu. This compound is a cornerstone for the incorporation of the D-isomer of phenylalanine into peptide chains, a structural modification often employed to enhance peptide stability against enzymatic degradation and to modulate biological activity.[1]

This technical guide provides an in-depth examination of Z-D-Phe-OSu for researchers, scientists, and professionals in drug development. We will cover its fundamental physicochemical properties, the mechanistic roles of its constituent protecting and activating groups, a detailed protocol for its application in peptide coupling, and its broader significance in medicinal chemistry.

Core Compound Data

A precise understanding of a reagent's properties is the foundation of reproducible science. The key identifiers and characteristics of Z-D-Phe-OSu are summarized below.

PropertyValueReference
Chemical Name N-alpha-Benzyloxycarbonyl-D-phenylalanine N-hydroxysuccinimide ester[2]
Synonyms Z-D-Phe-OSu, Cbz-D-Phe-OSu[2]
CAS Number 3397-36-2[2][3]
Molecular Formula C₂₁H₂₀N₂O₆[2]
Molecular Weight 396.39 g/mol [2]
Appearance White to off-white powder/crystalline solid
Storage 2-8°C, desiccated[4]

The Chemistry of Z-D-Phe-OSu: A Dual-Function Reagent

The efficacy of Z-D-Phe-OSu in peptide synthesis stems from the strategic combination of two key chemical moieties: the Benzyloxycarbonyl (Z or Cbz) group and the N-hydroxysuccinimide (OSu) ester.

  • The Benzyloxycarbonyl (Z) Protecting Group : The Z-group serves as a temporary shield for the α-amino group of D-phenylalanine. This protection is crucial to prevent the amine from engaging in unwanted side reactions, such as self-polymerization, during the coupling step. The Z-group is robust under the conditions required for peptide bond formation but can be cleanly removed later in the synthetic sequence, typically via catalytic hydrogenation, without compromising the integrity of the newly formed peptide.

  • The N-hydroxysuccinimide (OSu) Activating Group : The carboxyl group of the amino acid is activated as an OSu ester. N-hydroxysuccinimide is an excellent leaving group.[5] This activation converts the carboxylate, which is a poor electrophile, into a highly reactive acylating agent.[5] When presented with a free nucleophilic amine from another amino acid or the N-terminus of a growing peptide chain, the OSu ester readily undergoes nucleophilic acyl substitution to form a stable amide (peptide) bond, releasing the N-hydroxysuccinimide byproduct.[5] This reaction is highly efficient and proceeds under mild conditions, minimizing the risk of racemization.

Experimental Protocol: Solution-Phase Peptide Coupling

This protocol outlines a standard procedure for coupling Z-D-Phe-OSu to a free amine component (e.g., an amino acid ester) in a solution-phase synthesis. This method is a foundational technique in peptide chemistry.[6][7]

Materials:

  • Z-D-Phe-OSu

  • Amino acid ester hydrochloride salt (e.g., H-Gly-OMe·HCl)

  • N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Magnetic stirrer and stir bar

  • Round-bottom flask and standard glassware

Procedure:

  • Reactant Preparation: In a clean, dry round-bottom flask, dissolve the amino acid ester hydrochloride salt (1.0 equivalent) in anhydrous DCM.

  • Neutralization: Cool the solution to 0°C using an ice bath. Add DIPEA (1.1 equivalents) dropwise to the solution. Stir for 15-20 minutes at 0°C to neutralize the hydrochloride salt, liberating the free amine.

  • Addition of Z-D-Phe-OSu: Add Z-D-Phe-OSu (1.05 equivalents) to the reaction mixture as a solid.

  • Coupling Reaction: Allow the reaction to warm to room temperature and stir overnight (typically 12-18 hours). The progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Dilute the reaction mixture with additional DCM.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (twice), saturated sodium bicarbonate solution (twice), and brine (once).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude dipeptide product can be purified by flash column chromatography on silica gel or by recrystallization to yield the pure product.

  • Characterization: Confirm the identity and purity of the synthesized peptide using techniques such as NMR spectroscopy and mass spectrometry.

Visualizing the Peptide Coupling Workflow

The following diagram illustrates the key chemical transformation during the coupling step described in the protocol.

PeptideCoupling Peptide Bond Formation Using Z-D-Phe-OSu cluster_reactants Reactants cluster_products Products Z_D_Phe_OSu Z-D-Phe-OSu (Activated Amino Acid) Peptide Z-D-Phe-NH-R (Protected Peptide) Z_D_Phe_OSu->Peptide Nucleophilic Attack by Amine NHS N-Hydroxysuccinimide (Byproduct) Z_D_Phe_OSu->NHS Release of Leaving Group Amine R-NH₂ (Nucleophilic Amine) Amine->Peptide

Caption: Workflow of Z-D-Phe-OSu coupling reaction.

Applications and Significance in Drug Development

The use of Z-D-Phe-OSu extends beyond basic peptide synthesis into advanced drug discovery. Incorporating D-phenylalanine can significantly alter a peptide's three-dimensional structure and its interaction with biological targets like receptors or enzymes. This is a key strategy in peptidomimetic design.[8] Peptides containing D-amino acids often exhibit increased resistance to proteases, leading to a longer biological half-life, a critical attribute for therapeutic candidates.[1]

Furthermore, D-phenylalanine is a chiral building block for various pharmaceuticals beyond peptides, including antibiotics and chemotherapeutic agents.[1] The reliable and efficient incorporation of this non-natural amino acid, facilitated by reagents like Z-D-Phe-OSu, is therefore a vital capability in the synthesis of modern therapeutics.

Conclusion

Z-D-Phe-OSu is a highly effective and indispensable reagent for the controlled incorporation of D-phenylalanine in synthetic chemistry. Its design, which combines a stable amine protecting group with a highly reactive carboxyl activating group, allows for efficient and high-yield peptide bond formation under mild conditions. A thorough understanding of its properties and reaction mechanisms, as detailed in this guide, empowers researchers to leverage this tool for the synthesis of novel peptides and complex molecular architectures, driving innovation in both fundamental research and pharmaceutical development.

References

  • CAS No : 3397-32-8 | Product Name : Z-Phe-OSu. Pharmaffiliates. [Link]

  • N-Carbobenzyloxy-L-phenylalanyl N-hydroxysuccinimide ester. PubChem, National Center for Biotechnology Information. [Link]

  • N-benzyloxycarbonyl-DL-3-phenylalanine. PubChem, National Center for Biotechnology Information. [Link]

  • N-Benzyloxycarbonyl-L-phenylalanine N-succinimidyl ester, 95%. Regent Chemicals. [Link]

  • N-(Benzyloxycarbonyl)-D-phenylalanine vinyl ester. ChemBK. [Link]

  • Synthesis of Novel Peptides Using Unusual Amino Acids. PubMed Central, National Institutes of Health. [Link]

  • Engineered Biocatalysts for the Asymmetric Synthesis of d-Phenylalanines. PubMed Central, National Institutes of Health. [Link]

  • Greening the synthesis of peptide therapeutics: an industrial perspective. PubMed Central, National Institutes of Health. [Link]

  • Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). PubMed Central, National Institutes of Health. [Link]

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Foundational

Introduction: The Significance of a Mirror Image

An In-Depth Technical Guide to the Stereochemical Dichotomy of Z-D-Phe-osu and Z-L-Phe-osu in Peptide and Drug Development This guide provides a comprehensive technical analysis of N-benzyloxycarbonyl-D-phenylalanine N-h...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Stereochemical Dichotomy of Z-D-Phe-osu and Z-L-Phe-osu in Peptide and Drug Development

This guide provides a comprehensive technical analysis of N-benzyloxycarbonyl-D-phenylalanine N-hydroxysuccinimide ester (Z-D-Phe-osu) and N-benzyloxycarbonyl-L-phenylalanine N-hydroxysuccinimide ester (Z-L-Phe-osu). Moving beyond a simple datasheet comparison, we will explore the fundamental principles of stereochemistry that govern their function, the profound implications of this chirality in biological systems, and the critical analytical methodologies required to ensure their stereochemical integrity. This document is intended for researchers, scientists, and drug development professionals who utilize these reagents and seek a deeper understanding of the causality behind their selection and application.

In the realm of molecular science, not all molecules with the same chemical formula are equal. Stereoisomers, molecules with the same atomic connectivity but different spatial arrangements, can exhibit vastly different biological activities. The most fundamental type of stereoisomers are enantiomers: non-superimposable mirror images of each other. Z-D-Phe-osu and Z-L-Phe-osu are classic examples of enantiomers, where the sole difference lies in the three-dimensional orientation of substituents around the alpha-carbon of the phenylalanine residue. While their chemical reactivity in an achiral environment is identical, their interactions with the inherently chiral environment of biological systems are profoundly different. This guide will dissect these differences, providing the foundational knowledge necessary for their strategic application.

Caption: Conceptual diagram of L- and D-enantiomers as non-superimposable mirror images.

Part 1: Core Chemical and Stereochemical Properties

Z-D-Phe-osu and Z-L-Phe-osu share the same molecular formula (C₂₁H₂₀N₂O₆) and molecular weight (396.4 g/mol ).[1] Both feature a benzyloxycarbonyl (Z or Cbz) group protecting the amine terminus and a highly reactive N-hydroxysuccinimide (OSu) ester at the carboxyl terminus.[2] The OSu group is an excellent leaving group, making these compounds efficient acylating agents for peptide synthesis.[3][4]

The key distinction is their absolute configuration at the chiral α-carbon.

  • Z-L-Phe-osu possesses the (S)-configuration, corresponding to the naturally occurring L-amino acid.

  • Z-D-Phe-osu possesses the (R)-configuration, the non-natural D-enantiomer.

This stereochemical difference dictates their interaction with plane-polarized light. They will rotate the light to an equal magnitude but in opposite directions. However, in an achiral environment, their other physical properties are identical.

PropertyZ-D-Phe-osuZ-L-Phe-osuSignificance
Molecular FormulaC₂₁H₂₀N₂O₆C₂₁H₂₀N₂O₆Identical chemical composition.
Molecular Weight396.4 g/mol 396.4 g/mol Identical; essential for molar calculations.
Absolute Configuration(R)(S)Defines the molecule as D- or L-isomer; the core difference.
AppearanceWhite to off-white solidWhite to off-white solidIdentical for pure enantiomers.
Solubility (achiral solvents)Soluble in DMF, DMSOSoluble in DMF, DMSOIdentical solubility profiles in non-chiral media.
Optical Rotation [α]Opposite sign to L-isomerSpecific value (e.g., [α]D)Confirms enantiomeric identity and purity.
Reactivity (achiral nucleophile)IdenticalIdenticalBoth are highly reactive acylating agents due to the OSu ester.

Part 2: Strategic Applications in Peptide and Drug Development

The decision to use Z-D-Phe-osu versus Z-L-Phe-osu is a critical design choice driven entirely by the desired properties of the final peptide or molecule. While Z-L-Phe-osu is used to construct peptides that mimic natural sequences, Z-D-Phe-osu is a powerful tool for engineering molecules with enhanced therapeutic characteristics.

The Causality Behind Choosing the D-Enantiomer

The incorporation of D-amino acids is a cornerstone of modern medicinal chemistry, primarily to overcome the pharmacokinetic limitations of natural L-peptides.

  • Enhanced Enzymatic Stability: This is the principal reason for using D-amino acids. Natural proteases, the enzymes responsible for peptide degradation, possess active sites that are stereospecific for L-amino acids.[5] Introducing a D-amino acid residue creates a stereochemical barrier, preventing the peptide from fitting correctly into the enzyme's active site.[5] This steric hindrance renders the adjacent peptide bonds resistant to cleavage, dramatically increasing the peptide's in vivo half-life and bioavailability.[6][7][8] Peptides containing D-amino acids are therefore more robust drug candidates, requiring less frequent administration.[8][9]

  • Modulation of Biological Activity: Chirality dictates three-dimensional structure, which in turn governs molecular recognition. Replacing an L-amino acid with its D-enantiomer can fundamentally alter a peptide's conformation. This can lead to:

    • Increased Receptor Affinity: The altered geometry may result in a more favorable interaction with a target receptor.

    • Altered Selectivity: The peptide might bind to a different receptor subtype or lose affinity for off-targets.

    • Conversion from Agonist to Antagonist: Changing the stereochemistry can sometimes flip the functional output of a peptide at its receptor.

  • Reduced Immunogenicity: Peptides containing D-amino acids can be less likely to be recognized by the immune system as foreign antigens, potentially reducing the risk of an immune response to a peptide therapeutic.

Protease_Interaction cluster_L L-Peptide Degradation cluster_D D-Peptide Resistance L_Peptide L-Peptide N-term C-term Protease_L Protease Active Site (L-Specific) L_Peptide:C->Protease_L Stereospecific Binding (Correct Fit) Fragments Degraded Fragments Protease_L->Fragments Cleavage D_Peptide Peptide with D-Phe N-term C-term Protease_D Protease Active Site (L-Specific) D_Peptide:C->Protease_D Steric Hindrance (Incorrect Fit) Intact_Peptide Intact Peptide Protease_D->Intact_Peptide No Cleavage

Caption: D-amino acid incorporation prevents protease binding, enhancing peptide stability.

Part 3: Experimental Protocols and Analytical Differentiation

Ensuring the stereochemical purity of starting materials and final products is paramount. As enantiomers, Z-D-Phe-osu and Z-L-Phe-osu cannot be distinguished by standard chromatography (on an achiral column) or spectroscopy (in an achiral environment). Specialized chiral analytical techniques are mandatory.

Protocol 1: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for separating and quantifying enantiomers. The methodology relies on a chiral stationary phase (CSP) that forms transient, diastereomeric complexes with the enantiomers, leading to differential retention times.

Objective: To separate and quantify Z-D-Phe-osu and Z-L-Phe-osu in a sample.

Methodology:

  • Column Selection: Choose a suitable chiral stationary phase. Polysaccharide-based columns (e.g., those coated with cellulose or amylose derivatives) or Pirkle-type columns are common choices for amino acid derivatives.[10] A teicoplanin-based stationary phase has also shown success in separating phenylalanine enantiomers.[10][11]

  • Mobile Phase Preparation: Prepare an appropriate mobile phase. For normal-phase separations, this is typically a mixture of a non-polar solvent like hexane or heptane with a polar modifier like isopropanol or ethanol. For reversed-phase, mixtures of acetonitrile and water or buffer are used.[10] The exact ratio must be optimized to achieve baseline separation (Resolution > 1.5).

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a compatible solvent to a known concentration (e.g., 1 mg/mL). Filter the sample through a 0.22 µm syringe filter before injection.

  • Instrument Setup:

    • System: ACQUITY UPC² or similar HPLC/UHPLC system.

    • Detector: UV detector set to an appropriate wavelength for the Z-group (e.g., 210 nm or 254 nm).

    • Flow Rate: Typically 0.5 - 1.5 mL/min.

    • Column Temperature: Maintain a constant temperature (e.g., 25-40 °C) to ensure reproducible retention times.[10]

    • Injection Volume: 5-10 µL.

  • Analysis:

    • Inject a standard of pure Z-L-Phe-osu to determine its retention time.

    • Inject a standard of pure Z-D-Phe-osu to determine its retention time.

    • Inject the unknown sample.

    • Quantify the percentage of each enantiomer by integrating the peak areas. The enantiomeric excess (% ee) can be calculated as: % ee = |(Area_L - Area_D) / (Area_L + Area_D)| * 100.

Protocol 2: NMR Spectroscopy with a Chiral Derivatizing Agent

While the standard ¹H or ¹³C NMR spectra of the two enantiomers are identical, they can be differentiated by converting them into diastereomers, which have distinct NMR spectra.[12] This is achieved by reacting the starting material (Z-D/L-Phe-OH, before activation) with a chiral derivatizing agent (CDA).

Objective: To determine the enantiomeric purity of a Z-Phe-OH sample via NMR.

Methodology:

  • Sample Preparation:

    • In an NMR tube, dissolve a known amount of the Z-Phe-OH sample (containing both L and D forms) in a deuterated solvent (e.g., CDCl₃).

    • Add a slight molar excess (>1.1 equivalents) of a chiral derivatizing agent, such as (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride).

    • Add a non-nucleophilic base (e.g., pyridine or triethylamine) to scavenge the HCl byproduct.

    • Allow the reaction to proceed to completion, forming diastereomeric Mosher's esters.

  • NMR Acquisition:

    • Acquire a high-resolution proton (¹H NMR) or fluorine (¹⁹F NMR) spectrum. Since Mosher's acid contains a -CF₃ group, ¹⁹F NMR is often preferred as it provides a clean spectrum with two distinct singlets for the two diastereomers, free from other signal overlap.[12]

  • Data Analysis:

    • Identify the distinct signals corresponding to the Z-L-Phe-Mosher ester and the Z-D-Phe-Mosher ester.

    • Carefully integrate these signals. The ratio of the integrals directly corresponds to the ratio of the enantiomers in the original sample.[13]

Analytical_Workflow Sample Sample containing Z-D-Phe-osu & Z-L-Phe-osu HPLC Chiral HPLC Analysis Sample->HPLC Derivatization React with Chiral Derivatizing Agent (e.g., Mosher's Acid) Sample->Derivatization For NMR Data_Analysis Quantify Peak Areas HPLC->Data_Analysis NMR NMR Analysis NMR->Data_Analysis Diastereomers Diastereomeric Mixture Derivatization->Diastereomers NMR_Acquire Acquire ¹H or ¹⁹F NMR Spectrum Diastereomers->NMR_Acquire NMR_Acquire->NMR

Caption: Workflow for the analytical differentiation of Z-D/L-Phe-osu enantiomers.

Conclusion

Z-D-Phe-osu and Z-L-Phe-osu are not interchangeable reagents; they are stereochemically distinct entities whose selection has profound consequences for the biological and pharmacological properties of the final product. Their core difference is not in their chemical reactivity but in their three-dimensional structure. The use of Z-L-Phe-osu allows for the synthesis of molecules that mimic nature, which are often susceptible to rapid enzymatic degradation. In contrast, Z-D-Phe-osu is a strategic tool for medicinal chemists to engineer highly stable, protease-resistant peptide therapeutics with potentially modulated biological activities.[6][14] The onus is on the researcher to not only choose the correct enantiomer for their design strategy but also to employ rigorous analytical methods, such as chiral HPLC or NMR with derivatizing agents, to verify the stereochemical integrity of their materials and products. A thorough understanding of this stereochemical dichotomy is fundamental to innovation in peptide chemistry and rational drug design.

References

  • The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine. PubMed Central.[Link]

  • Effect of Glycosylation on the Enzymatic Degradation of D-Amino Acid-Containing Peptides. MDPI.[Link]

  • The Phenomenon of Self-Induced Diastereomeric Anisochrony and Its Implications in NMR Spectroscopy. PubMed Central.[Link]

  • Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches. Annals of Translational Medicine.[Link]

  • Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy. Royal Society of Chemistry.[Link]

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  • HIGH PERFORMANCE LIQUID CHROMATOGRAPHY CHIRAL SEPARATION OF D,L-PHENYLALANINE AND D,L-TRYPTOPHAN WITH QUATERNARY MOBILE PHASE MI. Department of Physical Chemistry.[Link]

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  • Nuclear magnetic resonance spectroscopy of stereoisomers. Wikipedia.[Link]

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  • Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.[Link]

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Protocols & Analytical Methods

Method

Application Note &amp; Protocol: A Practical Guide to Incorporating D-Phenylalanine using Z-D-Phe-osu in Fmoc-Based Solid-Phase Peptide Synthesis

Audience: Researchers, scientists, and drug development professionals. Introduction Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide science, enabling the stepwise assembly of amino acids into comp...

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction

Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide science, enabling the stepwise assembly of amino acids into complex peptide chains on an insoluble resin support.[1] A significant area of interest in therapeutic peptide design is the incorporation of non-canonical amino acids, such as D-enantiomers. D-amino acids can confer remarkable resistance to proteolytic degradation, thereby enhancing the in vivo stability and bioavailability of peptide-based drugs. This guide provides a detailed protocol for the incorporation of D-phenylalanine into a growing peptide chain using N-benzyloxycarbonyl-D-phenylalanine N-succinimidyl ester (Z-D-Phe-osu) within the framework of standard Fmoc-based SPPS.

Underlying Principles

This protocol operates on the principles of Fmoc-based SPPS, an orthogonal synthesis strategy where the temporary Nα-protecting group (Fmoc) is base-labile, while side-chain protecting groups and the resin linker are acid-labile.[2]

  • The Solid Support: The synthesis begins with the C-terminal amino acid attached to an inert solid support, such as Wang resin for a C-terminal carboxylic acid or Rink amide resin for a C-terminal amide.[1][3] This simplifies the entire process by allowing for the easy removal of excess reagents and byproducts through simple filtration and washing.[4]

  • The Fmoc Group: The 9-fluorenylmethyloxycarbonyl (Fmoc) group protects the N-terminus of the growing peptide chain. It is quantitatively removed at the beginning of each cycle with a mild base, typically a solution of 20% piperidine in N,N-dimethylformamide (DMF), to expose a free primary amine for the next coupling step.[4]

  • Z-D-Phe-osu - A Pre-activated Building Block:

    • Z-group (Benzyloxycarbonyl): This acts as the "permanent" protecting group for the D-phenylalanine's α-amino group. It is stable to the piperidine used for Fmoc deprotection but is cleaved during the final, strongly acidic cleavage step (e.g., with trifluoroacetic acid).[5][6]

    • OSu (N-hydroxysuccinimide) Ester: This is a highly effective activating group. The NHS moiety is an excellent leaving group, making the carboxyl carbon of phenylalanine highly electrophilic.[7][8] This "pre-activation" facilitates a direct and efficient nucleophilic attack by the deprotected N-terminal amine of the resin-bound peptide, forming the peptide bond without the need for additional in-situ coupling reagents like HBTU or HATU.[6][7]

The SPPS Workflow: An Overview

The synthesis follows a cyclical process of deprotection, washing, coupling, and washing. This cycle is repeated for each amino acid in the sequence.

SPPS_Workflow cluster_cycle SPPS Cycle Deprotection Fmoc Deprotection (20% Piperidine/DMF) Wash1 DMF Wash (3-5x) Deprotection->Wash1 Expose N-terminus Coupling Amino Acid Coupling (e.g., Z-D-Phe-osu) Wash1->Coupling Remove piperidine Wash2 DMF Wash (3-5x) Coupling->Wash2 Form peptide bond Kaiser Kaiser Test (Check for completion) Wash2->Kaiser Remove excess reagents Kaiser->Deprotection If complete, start next cycle Final Final Cleavage & Purification Kaiser->Final If last residue Start Start: Fmoc-AA-Resin Start->Deprotection

Caption: General workflow of the Fmoc-based Solid-Phase Peptide Synthesis (SPPS) cycle.

Materials and Reagents

  • Resin: Fmoc-preloaded Wang resin or Rink Amide resin (e.g., 0.1 mmol scale, 100-200 mesh).[3]

  • Amino Acids: Standard Fmoc-protected amino acids and Z-D-Phe-osu.

  • Solvents:

    • N,N-Dimethylformamide (DMF), peptide synthesis grade.

    • Dichloromethane (DCM), ACS grade.

    • Methanol (MeOH), ACS grade.

    • Diisopropyl ether or Methyl tert-butyl ether (cold).

  • Reagents:

    • Piperidine, peptide synthesis grade.

    • Trifluoroacetic acid (TFA).

    • Triisopropylsilane (TIS or TIPS).

    • 1,2-Ethanedithiol (EDT) (optional, for peptides with Trp, Cys, Met).

    • Acetic Anhydride (for capping).

    • Diisopropylethylamine (DIPEA).

  • Kaiser Test Kit: [9]

    • Solution A: KCN in Pyridine.

    • Solution B: Ninhydrin in n-Butanol.

    • Solution C: Phenol in n-Butanol.

Step-by-Step Experimental Protocol

This protocol assumes a 0.1 mmol synthesis scale. Adjust volumes accordingly for different scales.

Resin Preparation and Swelling
  • Place the resin (approx. 150-200 mg for a loading of 0.5-0.7 mmol/g) into a fritted peptide synthesis vessel.

  • Add DMF (5-8 mL) to the resin.

  • Agitate gently (e.g., on a shaker or with nitrogen bubbling) for at least 30-60 minutes to swell the resin beads.[3]

  • Drain the DMF.

N-terminal Fmoc Deprotection
  • Add a solution of 20% piperidine in DMF (5 mL) to the swollen resin.

  • Agitate for 5 minutes. Drain.

  • Add a fresh 5 mL of 20% piperidine in DMF.

  • Agitate for an additional 15-20 minutes.[10]

  • Drain the solution and wash the resin thoroughly with DMF (5 x 8 mL) to ensure complete removal of piperidine.[3]

Reaction Monitoring: The Kaiser Test (Pre-Coupling)

The Kaiser test is a highly sensitive qualitative test for detecting free primary amines.[11] A successful deprotection step will yield a strong positive result.

  • Transfer a small sample of resin beads (10-15 beads) to a small glass test tube.

  • Add 2-3 drops each of Kaiser test solutions A, B, and C.[11]

  • Heat the tube at 110-120°C for 5 minutes.[9]

  • Expected Result: The beads and the solution will turn an intense dark blue, confirming the presence of a free N-terminal primary amine.[12] Proceed to coupling.

Coupling of Z-D-Phe-osu

Because Z-D-Phe-osu is a pre-activated ester, no additional coupling reagents are required.

  • In a separate vial, dissolve Z-D-Phe-osu (3 equivalents, ~120 mg for 0.1 mmol scale) in 3-4 mL of DMF.

  • Add the Z-D-Phe-osu solution to the deprotected, washed resin.

  • Agitate the mixture at room temperature. The reaction is typically slower than with uronium-based reagents; allow 4-12 hours for the coupling to proceed.[13]

  • After the reaction time, drain the coupling solution.

  • Wash the resin thoroughly with DMF (5 x 8 mL) to remove all excess reagents.

Reaction Monitoring: The Kaiser Test (Post-Coupling)

Perform the Kaiser test as described in section 4.3 to verify the completion of the coupling reaction.

  • Expected Result: The beads and solution remain colorless or turn a faint yellow. This negative result indicates that all primary amines have been acylated and the coupling is complete.[9]

  • Troubleshooting: If the beads or solution are blue, the coupling is incomplete. In this case, perform a "recouple" by repeating step 4.4 with a fresh solution of Z-D-Phe-osu.[12]

Optional: Acetyl Capping

If the Kaiser test remains positive after a second coupling, it indicates the presence of unreacted sites that may be sterically inaccessible. These sites should be "capped" to prevent the formation of deletion peptide impurities.[14]

  • Prepare a capping solution of Acetic Anhydride/DIPEA/DMF (e.g., 5:6:89 v/v/v).

  • Add the capping solution (5 mL) to the resin and agitate for 30 minutes.

  • Drain and wash thoroughly with DMF (3 x 8 mL).

Final Cleavage and Deprotection

Once the peptide sequence is fully assembled, the final step is to cleave the peptide from the resin and simultaneously remove all acid-labile side-chain protecting groups, including the Z-group on the D-phenylalanine.

  • After the final Fmoc deprotection and wash, wash the peptide-resin with DCM (3 x 8 mL) and dry it under a stream of nitrogen or in a vacuum desiccator.[15]

  • Prepare a cleavage cocktail. A standard cocktail is TFA/TIS/H₂O (95:2.5:2.5 v/v/v) .[2][15] TIS acts as a cation scavenger.

  • Add the cleavage cocktail (5-10 mL) to the dry resin in the reaction vessel.

  • Agitate gently at room temperature for 2-3 hours.[15]

  • Filter the solution (which now contains the cleaved peptide) into a clean conical tube.

  • Rinse the resin with a small additional volume of TFA (1-2 mL) and combine the filtrates.

  • Precipitate the crude peptide by adding the TFA solution dropwise into a 10-fold volume of cold diethyl ether.

  • Centrifuge the mixture to pellet the precipitated peptide, decant the ether, and repeat the ether wash twice to remove residual scavengers.[15]

  • Dry the resulting white peptide pellet under vacuum. The peptide can then be purified by reverse-phase HPLC.

The Z-D-Phe-osu Coupling Reaction

The core of this protocol is the nucleophilic acyl substitution where the free N-terminal amine of the peptide chain attacks the activated carbonyl of the Z-D-Phe-osu.

Sources

Application

Application Note: A Guide to the Efficient Incorporation of Z-D-Phe into Peptide Sequences

Abstract The incorporation of non-natural amino acids into peptide sequences is a cornerstone of modern drug discovery, offering a powerful strategy to enhance therapeutic properties. D-amino acids, in particular, are ut...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The incorporation of non-natural amino acids into peptide sequences is a cornerstone of modern drug discovery, offering a powerful strategy to enhance therapeutic properties. D-amino acids, in particular, are utilized to increase peptide stability against enzymatic degradation.[1][2][3][4] This guide provides a detailed framework for researchers, scientists, and drug development professionals on the successful incorporation of N-α-benzyloxycarbonyl-D-phenylalanine (Z-D-Phe), a sterically hindered building block, into peptide chains using Solid-Phase Peptide Synthesis (SPPS). We will delve into the rationale behind experimental choices, provide validated, step-by-step protocols, and offer troubleshooting advice to overcome common challenges, ensuring high-yield and high-purity synthesis of your target peptide.

Scientific Rationale and Strategic Considerations

The Advantage of D-Amino Acids

Native peptides composed of L-amino acids are often susceptible to rapid degradation by proteases in biological systems, limiting their therapeutic potential.[3][4] Substituting key positions with D-amino acids renders the peptide backbone unrecognizable to many common proteases, significantly enhancing proteolytic stability and prolonging in vivo circulation half-life.[1][2][5] This modification can lead to improved bioavailability and therapeutic efficacy.

The Role of the Benzyloxycarbonyl (Z) Protecting Group

The benzyloxycarbonyl (Cbz or Z) group is a classic urethane-type protecting group for amines, introduced by Bergmann and Zervas in 1932.[6] It is valued for its stability under a wide range of conditions used in peptide synthesis.[7] The primary challenge with Z-D-Phe lies in the steric hindrance imparted by the bulky Z-group, which can impede coupling efficiency.[8][9] Therefore, selecting an appropriate, highly active coupling reagent is critical for driving the reaction to completion.

Cleavage of the Z-Group: The Z-group is typically stable to the mild base (e.g., piperidine) used for Fmoc-group removal and the moderate acids used for Boc-group removal. It is most commonly removed under two main conditions:

  • Catalytic Hydrogenolysis: Using a catalyst like Palladium on carbon (Pd/C) with a hydrogen source.[6][10] This method is mild but incompatible with peptides containing other reducible groups (e.g., Cys, Met).

  • Strong Acid: Conditions such as HBr in acetic acid or strong acid cocktails containing trifluoroacetic acid (TFA), typically used for final peptide cleavage from the resin, can also cleave the Z-group.[7][11]

Recommended Synthesis Strategy: Fmoc/tBu Solid-Phase Peptide Synthesis (SPPS)

The Fmoc/tBu strategy is the most common approach for modern peptide synthesis.[12] The workflow involves the stepwise addition of N-α-Fmoc protected amino acids to a growing peptide chain anchored to an insoluble resin support.[13]

SPPS Workflow for Z-D-Phe Incorporation

The core of the synthesis is a repeated cycle of deprotection and coupling. The diagram below illustrates the key steps for incorporating Z-D-Phe after the preceding amino acid has been successfully coupled and its Fmoc group removed.

SPPS_Workflow Resin Peptide-Resin (Free N-terminus) Coupling Z-D-Phe Coupling: Activate Z-D-Phe with HATU/DIPEA. Add to resin. React 1-4h. Resin->Coupling Step 1 Wash1 DMF Wash (3x) Coupling->Wash1 Step 2 Test Kaiser Test (Optional) Wash1->Test Step 3 Wash2 DMF Wash (3x) Test->Wash2 Positive (Complete) Recouple Incomplete? Recouple or Cap Test->Recouple Negative (Incomplete) Next_Cycle Proceed to Next Cycle: Fmoc-deprotection of next aa Wash2->Next_Cycle Step 4 Recouple->Coupling Re-initiate

Caption: General SPPS cycle for coupling Z-D-Phe.

Experimental Protocols

Protocol 3.1: Solid-Phase Synthesis - Z-D-Phe Coupling

This protocol assumes a standard manual synthesis starting from 0.1 mmol of a pre-loaded Fmoc-amino acid resin. All steps are performed at room temperature unless specified.

Materials:

  • Peptide-resin with a free N-terminal amine

  • Z-D-Phe (N-α-benzyloxycarbonyl-D-phenylalanine)

  • HATU ([1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate])

  • N,N'-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM)

  • Piperidine, 20% solution in DMF (for subsequent deprotection)

Procedure:

  • Resin Preparation: Ensure the N-terminal Fmoc group of the last-coupled amino acid has been removed and the resin has been thoroughly washed with DMF (3x) and DCM (3x), followed by a final DMF wash (3x).

  • Activation Mixture Preparation:

    • In a separate vessel, dissolve Z-D-Phe (4 eq., 0.4 mmol, ~120 mg) and HATU (3.9 eq., 0.39 mmol, ~148 mg) in 2 mL of DMF.

    • Add DIPEA (8 eq., 0.8 mmol, ~139 µL).

    • Allow the mixture to pre-activate for 1-2 minutes. The solution may change color.

  • Coupling Reaction:

    • Drain the DMF from the resin-containing reaction vessel.

    • Immediately add the activation mixture to the resin.

    • Agitate the mixture using a shaker or nitrogen bubbling for 2-4 hours. Due to steric hindrance, a longer coupling time is recommended compared to standard Fmoc-amino acids.

  • Washing:

    • Drain the reaction solution.

    • Wash the resin thoroughly with DMF (5x, 1 min each) to remove excess reagents and byproducts.

  • Monitoring (Optional but Recommended):

    • Perform a Kaiser test on a small sample of beads to check for the presence of free primary amines. A negative result (yellow/colorless beads) indicates a complete reaction. If the test is positive (blue beads), a second coupling (recouple) is necessary. Repeat steps 2-4.

  • Continuation: Once coupling is complete, proceed with the standard SPPS cycle for the next amino acid (i.e., Fmoc deprotection with 20% piperidine/DMF).

Rationale for Reagent Choice:

HATU is a third-generation uronium/aminium salt coupling reagent that is highly effective for sterically hindered amino acids.[8] Its mechanism involves the formation of a highly reactive OAt-active ester, which, stabilized by the 7-azabenzotriazole moiety, facilitates rapid coupling while minimizing the risk of racemization.[14][15]

Coupling ReagentRecommended Equivalents (AA:Reagent:Base)Activation TimeEfficacy with Hindered Residues
HATU 1 : 0.95 : 21-2 minExcellent [8][15]
HBTU/TBTU 1 : 0.95 : 21-2 minGood, but may require longer times
DIC/Oxyma 1 : 1 : 25 minGood, cost-effective alternative[16]

Table 1. Comparison of common coupling reagents for SPPS.

Protocol 3.2: Peptide Cleavage and Deprotection

This protocol simultaneously cleaves the peptide from the resin and removes side-chain protecting groups, including the N-terminal Z-group.

Materials:

  • Dry, peptide-bound resin

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water (H₂O), 2.5% Triisopropylsilane (TIS)

  • Cold diethyl ether

Procedure:

  • Resin Preparation: Wash the final peptide-resin with DCM (3x) and dry it under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.

  • Cleavage:

    • Place the dry resin in a suitable reaction vessel.

    • Add the cleavage cocktail (e.g., 10 mL per 0.1 mmol of resin).

    • Agitate at room temperature for 2-3 hours.

  • Peptide Precipitation:

    • Filter the resin and collect the TFA solution containing the peptide.

    • Slowly add the TFA solution dropwise into a 50 mL conical tube containing ~40 mL of cold diethyl ether. A white precipitate (the crude peptide) should form.

  • Isolation and Washing:

    • Centrifuge the mixture to pellet the peptide. Decant the ether.

    • Wash the peptide pellet with cold ether two more times to remove scavengers and residual TFA.

  • Drying: After the final wash, dry the crude peptide pellet under vacuum to obtain a fluffy powder.

Quality Control: Purification and Analysis

The crude peptide must be purified and its identity confirmed. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for both purification and analysis, while mass spectrometry confirms the molecular weight.[17][18][19]

Post-Synthesis Workflow

Post_Synthesis_Workflow Crude Crude Peptide Powder Dissolve Dissolve in H₂O/Acetonitrile Crude->Dissolve Purify Preparative RP-HPLC (Gradient Elution) Dissolve->Purify Fractions Collect Fractions Purify->Fractions Analyze Analytical RP-HPLC (Purity Check) Fractions->Analyze Pool Pool Pure Fractions (>95%) Analyze->Pool Lyophilize Lyophilize Pool->Lyophilize Final_QC Final QC: Analytical HPLC & Mass Spec Lyophilize->Final_QC Final_Product Pure Peptide Final_QC->Final_Product

Caption: Workflow for peptide purification and analysis.

Protocol 4.2: RP-HPLC and Mass Spectrometry
  • Purification (Preparative RP-HPLC):

    • Column: C18 column (e.g., 10 µm particle size, 250 x 21.2 mm).

    • Mobile Phase A: 0.1% TFA in H₂O.

    • Mobile Phase B: 0.1% TFA in Acetonitrile (ACN).

    • Gradient: A shallow gradient (e.g., 20-50% B over 30 minutes) is typically effective for peptides.[20] The exact gradient should be optimized based on an initial analytical run.

    • Detection: UV at 220 nm and 280 nm.

  • Analysis (Analytical RP-HPLC & MS):

    • Purity: Use an analytical C18 column (e.g., 3.5-5 µm particle size, 150 x 4.6 mm) with a faster gradient to assess the purity of the collected fractions. Pool fractions with >95% purity.

    • Identity: The purified peptide is analyzed by mass spectrometry (e.g., ESI-MS) to confirm that its molecular weight matches the theoretical mass. Mass spectrometry is highly sensitive and can detect modifications or failures in the synthesis.[21][22][23][24]

ProblemProbable CauseRecommended Solution
Low Coupling Efficiency (Positive Kaiser Test)Steric hindrance of Z-D-Phe. Insufficient activation or reaction time.Use a highly efficient coupling reagent like HATU. Increase coupling time to 4 hours or perform a double coupling. Consider microwave-assisted SPPS to drive the reaction.[9]
Incomplete Cleavage Insufficient cleavage time or TFA volume.Ensure the resin is completely dry before adding the cleavage cocktail. Increase cleavage time to 4 hours.
Unexpected Mass in MS Incomplete removal of a protecting group. Side reaction during synthesis or cleavage.Review the synthesis steps. Ensure the Z-group was targeted for removal. Check for common side reactions (e.g., acylation of side chains).
Poor HPLC Resolution Inappropriate gradient or column. Peptide aggregation.Optimize the HPLC gradient (make it shallower). Ensure 0.1% TFA is in both mobile phases.[20] If aggregation is suspected, dissolve the crude peptide in a small amount of Guanidine-HCl or Urea before injection.

Table 2. Troubleshooting guide for Z-D-Phe incorporation.

Conclusion

The successful incorporation of Z-D-Phe into a peptide sequence is readily achievable with careful planning and execution. The key to overcoming the steric hindrance of the Z-group is the use of a potent coupling reagent, such as HATU, combined with adequate reaction times. By following the detailed protocols for synthesis, cleavage, and purification outlined in this guide, researchers can reliably produce high-quality, D-amino acid-containing peptides for advancing their therapeutic and research objectives.

References

  • The Science Behind HATU: Mechanism and Applications in Modern Chemistry. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Hong, S. Y., Oh, J. E., & Lee, K. H. (1999). Antimicrobial activity and stability to proteolysis of small linear cationic peptides with D-amino acid substitutions. Journal of the Korean Chemical Society, 43(6), 638-644. Retrieved from [Link]

  • Kuster, B., Lassing, M., & Medzihradszky, K. F. (2015). ProteomeTools: Systematic Characterization of 21 Post-translational Protein Modifications by Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) Using Synthetic Peptides. Molecular & Cellular Proteomics, 14(9), 2563–2572. Retrieved from [Link]

  • Winnert, S., et al. (2020). Low Fouling Peptides with an All (d) Amino Acid Sequence Provide Enhanced Stability against Proteolytic Degradation While Maintaining Low Antifouling Properties. Langmuir, 36(33), 9897–9907. Retrieved from [Link]

  • Li, W., et al. (2020). D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics. Frontiers in Microbiology, 11, 589417. Retrieved from [Link]

  • LifeTein. (2012). D-amino acid peptides to resist common proteases. Retrieved from [Link]

  • Zhang, Y., Fonslow, B. R., Shan, B., Baek, M. C., & Yates, J. R. (2013). Mass Spectrometry-Based Detection and Assignment of Protein Posttranslational Modifications. ACS Chemical Biology, 8(5), 896–906. Retrieved from [Link]

  • University of Massachusetts Medical School. (n.d.). Identification of Protein Modifications by Mass Spectrometry. Retrieved from [Link]

  • Wikipedia. (n.d.). HATU. Retrieved from [Link]

  • Zhou, J., & Xu, B. (2015). Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches. Amino Acids, 47(7), 1327–1334. Retrieved from [Link]

  • Waters Corporation. (n.d.). Identification and Quantification of Protein Modifications by Peptide Mapping with UPLC-MSE. Retrieved from [Link]

  • Griffiths, W. J. (2008). Determination of oxidative protein modifications using mass spectrometry. Clinics in Dermatology, 26(1), 29–38. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). HATU as a Peptide Coupling Reagent: Benefits for Pharmaceutical Manufacturing. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Request PDF. (2025). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Retrieved from [Link]

  • Mant, C. T., & Hodges, R. S. (2007). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology, 386, 3–35. Retrieved from [Link]

  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Retrieved from [Link]

  • Google Patents. (2012). Preparative RP-HPLC Method For Purifying Peptides.
  • Fields, G. B. (2004). Methods and protocols of modern solid phase peptide synthesis. Methods in Molecular Biology, 289, 17-42. Retrieved from [Link]

  • Advanced Chromatography Technologies. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Retrieved from [Link]

  • AAPPTec. (n.d.). Peptide Purification. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

  • ResearchGate. (2025). HPLC Analysis and Purification of Peptides. Retrieved from [Link]

  • ResearchGate. (2025). A Convenient Protocol for the Deprotection of N-Benzyloxycarbonyl (Cbz) and Benzyl Ester Groups. Retrieved from [Link]

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Method

Application Notes and Protocols: Leveraging Z-D-Phe-OSu for the Strategic Synthesis of Potent Enzyme Inhibitors

Introduction: The Strategic Importance of Z-D-Phe-OSu in Inhibitor Design In the landscape of drug discovery and biochemical research, the targeted inhibition of enzymes, particularly proteases, is a cornerstone of thera...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Z-D-Phe-OSu in Inhibitor Design

In the landscape of drug discovery and biochemical research, the targeted inhibition of enzymes, particularly proteases, is a cornerstone of therapeutic strategy. The rational design of inhibitors requires building blocks that offer both reactivity and specificity. N-α-Benzyloxycarbonyl-D-phenylalanine N-hydroxysuccinimide ester (Z-D-Phe-OSu) has emerged as a valuable reagent in this field. Its utility stems from a combination of key features: the Z-group providing temporary amine protection, the D-phenylalanine residue for specific enzymatic recognition, and the N-hydroxysuccinimide (OSu) ester for efficient and selective coupling reactions.

The D-configuration of phenylalanine is particularly significant in the design of inhibitors for enzymes like serine proteases. Many proteases have hydrophobic S1 binding pockets that favorably accommodate the phenyl ring of phenylalanine, contributing to the inhibitor's affinity and specificity.[1][2] The use of the D-amino acid can also confer resistance to cleavage by other proteases, enhancing the inhibitor's in vivo stability.

The OSu ester is an excellent leaving group, rendering the carbonyl carbon highly susceptible to nucleophilic attack by primary amines under mild conditions.[3] This "pre-activation" strategy simplifies synthesis by facilitating the formation of stable amide bonds without the need for in-situ coupling agents, which can complicate purification.[4][5][6] However, it's crucial to manage reaction conditions, as the hydrolysis of the NHS ester can compete with the desired aminolysis, particularly in aqueous environments at physiological or higher pH.[7][8]

This guide provides an in-depth exploration of Z-D-Phe-OSu as a strategic starting material for synthesizing potent enzyme inhibitors, with a focus on peptidyl chloromethylketones targeting serine proteases. We will delve into the underlying chemical principles, provide a detailed experimental protocol, and discuss the kinetic evaluation of the resulting inhibitors.

Chemical Rationale: The Role of Phenylalanine and the OSu Active Ester

The design of enzyme inhibitors often hinges on mimicking the natural substrate to achieve high binding affinity. The phenylalanine residue in Z-D-Phe-OSu is a critical component for targeting a wide range of proteases, including chymotrypsin-like serine proteases, which preferentially cleave after large hydrophobic residues.[9] The bulky, hydrophobic side chain of phenylalanine fits snugly into the corresponding S1 specificity pocket of these enzymes, acting as an anchor for the inhibitor.[2]

The N-hydroxysuccinimide ester functionality provides a reliable method for elongating the peptide chain or introducing a reactive "warhead." The OSu group is a superior leaving group compared to, for example, a simple alcohol, because the resulting N-hydroxysuccinimide anion is stabilized by resonance. This enhanced electrophilicity of the carbonyl carbon allows for efficient reaction with primary amines, such as the N-terminus of another amino acid or a linker molecule, to form a stable peptide bond.[10][11]

The general mechanism for this coupling reaction is a nucleophilic acyl substitution, as depicted below:

G cluster_0 Z-D-Phe-OSu + Amine cluster_1 Tetrahedral Intermediate cluster_2 Products Z_D_Phe_OSu Z-D-Phe-OSu Reaction_Center Z_D_Phe_OSu->Reaction_Center Amine R-NH₂ Amine->Reaction_Center Intermediate Tetrahedral Intermediate Reaction_Center->Intermediate Nucleophilic Attack Products_Center Intermediate->Products_Center Collapse of Intermediate Amide Z-D-Phe-NH-R Amide->Products_Center NHS N-Hydroxysuccinimide NHS->Products_Center

Caption: Mechanism of amide bond formation using Z-D-Phe-OSu.

Protocol: Synthesis of a Peptidyl Chloromethylketone Inhibitor

This protocol details the synthesis of a representative irreversible inhibitor, Z-D-Phe-Ala-CH₂Cl, targeting a chymotrypsin-like serine protease. This multi-step synthesis utilizes Z-D-Phe-OSu to introduce the P2 residue (D-Phe) and culminates in the formation of a chloromethylketone warhead.

Materials:

  • Z-D-Phe-OSu (CAS: 3397-36-2)

  • Alanine methyl ester hydrochloride

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Lithium hydroxide (LiOH)

  • Methanol (MeOH)

  • Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • N-methylmorpholine

  • Isobutyl chloroformate

  • Diazomethane (CH₂N₂) solution in diethyl ether (EXTREME CAUTION)

  • Hydrogen chloride (HCl) gas or solution in diethyl ether

  • Silica gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer

  • Thin Layer Chromatography (TLC) plates and developing chambers

  • Rotary evaporator

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

  • Diazomethane is extremely toxic and explosive. It should only be handled by experienced personnel in a dedicated setup (e.g., using diazomethane generation apparatus with polished glass joints). Avoid contact with ground glass surfaces and strong light.

  • Handle all solvents and reagents with care, consulting their respective Safety Data Sheets (SDS) before use.[12][13][14]

Step 1: Coupling of Z-D-Phe-OSu with Alanine Methyl Ester
  • Reaction Setup: In a round-bottom flask, dissolve alanine methyl ester hydrochloride (1.0 eq) in anhydrous DCM. Add TEA or DIPEA (2.2 eq) and stir the mixture at 0 °C for 15 minutes to liberate the free amine.

  • Addition of Z-D-Phe-OSu: Dissolve Z-D-Phe-OSu (1.05 eq) in a minimal amount of anhydrous DMF or DCM and add it dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Monitoring: Monitor the reaction progress by TLC until the starting material (Z-D-Phe-OSu) is consumed.

  • Workup: Dilute the reaction mixture with DCM and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product, Z-D-Phe-Ala-OMe, by silica gel column chromatography.

Step 2: Saponification of the Methyl Ester
  • Reaction Setup: Dissolve the purified Z-D-Phe-Ala-OMe (1.0 eq) in a mixture of THF and water.

  • Hydrolysis: Add LiOH (1.5 eq) and stir the mixture at room temperature.

  • Monitoring: Monitor the reaction by TLC until the ester is fully hydrolyzed.

  • Workup: Acidify the reaction mixture to pH ~2 with 1N HCl. Extract the product with EtOAc. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield Z-D-Phe-Ala-OH.

Step 3: Formation of the Diazomethylketone
  • Activation: Dissolve Z-D-Phe-Ala-OH (1.0 eq) in anhydrous THF and cool to -15 °C. Add N-methylmorpholine (1.1 eq) followed by isobutyl chloroformate (1.1 eq). Stir the mixture for 15 minutes to form the mixed anhydride.

  • Reaction with Diazomethane: In a separate, appropriate apparatus, add a freshly prepared ethereal solution of diazomethane (approx. 3 eq) to the mixed anhydride solution at -15 °C.

  • Reaction: Stir the reaction mixture at 0 °C for 1-2 hours.

  • Workup: Carefully quench any excess diazomethane by adding a few drops of acetic acid until the yellow color disappears. Concentrate the mixture under reduced pressure.

Step 4: Conversion to the Chloromethylketone
  • Reaction Setup: Dissolve the crude diazomethylketone in anhydrous diethyl ether.

  • Hydrochlorination: Bubble HCl gas through the solution at 0 °C or add a saturated solution of HCl in diethyl ether until the reaction is complete (cessation of nitrogen evolution).

  • Workup: Concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the final product, Z-D-Phe-Ala-CH₂Cl, by silica gel column chromatography or recrystallization.

Mechanism of Serine Protease Inhibition by Peptidyl Chloromethylketones

Peptidyl chloromethylketones are irreversible inhibitors that act as affinity labels.[15][16] The peptide portion of the inhibitor directs it to the active site of the target protease. The chloromethylketone "warhead" then forms a covalent bond with a key active site residue, typically the catalytic histidine.[17]

The generally accepted mechanism involves two key steps:

  • Initial Binding: The inhibitor binds non-covalently to the enzyme's active site, with the P-site residues of the inhibitor occupying the corresponding S-site pockets of the enzyme.

  • Covalent Modification: The nitrogen of the catalytic histidine's imidazole ring performs a nucleophilic attack on the carbon of the chloromethyl group, displacing the chloride ion. This forms a stable covalent bond, irreversibly inactivating the enzyme.[17]

G cluster_2 Non-covalent Complex (E-I) cluster_3 Covalent Adduct (Irreversible Inhibition) Enzyme S1 Pocket His (Catalytic) Ser (Catalytic) Complex S1 Pocket His Ser Phe Ala CH₂Cl Enzyme->Complex Reversible Binding Inhibitor Phe Ala CH₂Cl Inhibitor->Complex Adduct S1 Pocket His-CH₂-CO-Ala-Phe-Z Ser Complex:his_active->Adduct:his_alkylated Nucleophilic Attack (Irreversible) Complex:cmk_bound->Adduct:his_alkylated

Caption: Mechanism of serine protease inhibition by a chloromethylketone.

Data Presentation: Kinetic Analysis of Inhibitors

The potency of irreversible inhibitors is typically characterized by the second-order rate constant, k_inact/K_i, where K_i is the inhibitor dissociation constant and k_inact is the maximum rate of inactivation.[18][19][20] This ratio reflects both the binding affinity and the reactivity of the inhibitor.

Inhibitor StructureTarget EnzymeK_i (μM)k_inact (s⁻¹)k_inact/K_i (M⁻¹s⁻¹)Reference
Z-Phe-CH₂ClChymotrypsin--9,800[15]
Z-Phe-Ala-CH₂ClCathepsin B1.50.01510,000Fictional Example
Tosyl-L-phenylalanyl-chloromethylketone (TPCK)Chymotrypsin--1,000[15]
Z-D-Phe-Pro-CH₂ClCaspase-30.80.0225,000Fictional Example

Note: Data for Z-D-Phe derived inhibitors may require specific literature searches beyond the scope of this general guide. TPCK is included for comparison. Fictional examples are for illustrative purposes.

Experimental Workflow Summary

The synthesis of a peptidyl chloromethylketone from Z-D-Phe-OSu follows a logical progression from peptide coupling to the formation of the reactive warhead.

G A Z-D-Phe-OSu + Ala-OMe B Peptide Coupling A->B DCM, DIPEA C Purification (Chromatography) of Z-D-Phe-Ala-OMe B->C D Saponification (LiOH) C->D THF/H₂O E Acidification & Extraction of Z-D-Phe-Ala-OH D->E F Mixed Anhydride Formation E->F THF, NMM, Isobutyl Chloroformate G Reaction with Diazomethane F->G CH₂N₂ in Ether H Conversion with HCl G->H HCl in Ether I Final Purification (Z-D-Phe-Ala-CH₂Cl) H->I

Sources

Application

Application Notes and Protocols for the Cleavage of the Z-Protecting Group

For: Researchers, scientists, and drug development professionals. Introduction: The Enduring Significance of the Z-Group in Modern Synthesis The benzyloxycarbonyl (Cbz or Z) protecting group, first introduced by Max Berg...

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Enduring Significance of the Z-Group in Modern Synthesis

The benzyloxycarbonyl (Cbz or Z) protecting group, first introduced by Max Bergmann and Leonidas Zervas in the 1930s, represents a cornerstone in the art of peptide synthesis and modern organic chemistry.[1][2][3] Its stability under a range of conditions and the variety of methods for its removal have solidified its role in the synthesis of complex molecules.[4][5] The Z-group is a carbamate that protects amines, and its strategic removal is a critical step in many synthetic pathways.[1][2]

This document provides a comprehensive guide to the cleavage of the Z-protecting group, detailing various protocols, the underlying mechanisms, and critical considerations for successful deprotection. We will delve into the nuances of catalytic hydrogenolysis, acid-mediated cleavage, and other specialized techniques, offering insights to empower researchers to select and execute the optimal strategy for their specific synthetic challenges.

Choosing Your Cleavage Strategy: A Comparative Overview

The selection of a Z-group deprotection method is paramount and hinges on the substrate's molecular architecture, the presence of other functional groups, and the desired reaction scale.[4] The primary methods for Z-group removal are catalytic hydrogenolysis and acid-mediated cleavage, each with distinct advantages and limitations.[6]

Deprotection Method Key Reagents & Conditions Advantages Limitations & Considerations Typical Reaction Time
Catalytic Hydrogenolysis H₂ gas, Pd/C (5-10 mol%) in MeOH, EtOH, or EtOAc at room temperature.[4][7]Mild, high-yielding, and chemoselective.[2][4]Catalyst poisoning by sulfur-containing compounds.[7][8] Potential for reduction of other functional groups (e.g., alkenes, alkynes, nitro groups).[7] Flammability of H₂ gas.[9]1-4 hours[7]
Catalytic Transfer Hydrogenolysis Ammonium formate, formic acid, or cyclohexene with Pd/C in MeOH or EtOH.[4][10]Safer alternative to H₂ gas, avoiding the need for specialized hydrogenation equipment.[4]May require elevated temperatures.[7]Variable, can be rapid[10]
Acid-Mediated Cleavage (Acidolysis) 33% HBr in acetic acid at room temperature.[4][7]Effective for substrates sensitive to hydrogenation.[4] Metal-free, operationally simple, and scalable.[9]Harsh conditions can cleave other acid-labile protecting groups (e.g., Boc).[1][7] Potential for racemization.[7]30-60 minutes[7]
Lewis Acid-Mediated Cleavage TMSI, AlCl₃/HFIP[5][11]Can be highly selective under specific conditions.Reagent sensitivity and specific substrate requirements.Variable
Nucleophilic Cleavage 2-Mercaptoethanol, K₃PO₄ in DMAc at 75 °C.[11]Compatible with reducible functional groups.[11]Requires elevated temperatures and malodorous reagents.[7]24 hours[7]

Visualizing the Deprotection Pathways

To better understand the core deprotection strategies, the following diagrams illustrate the fundamental chemical transformations.

G cluster_0 Catalytic Hydrogenolysis Z_Protected_Amine R-NH-Z Free_Amine R-NH₂ Z_Protected_Amine->Free_Amine H₂, Pd/C Toluene Toluene Z_Protected_Amine->Toluene CO2 CO₂ Z_Protected_Amine->CO2

Caption: Mechanism of Z-group deprotection via catalytic hydrogenolysis.

G cluster_1 Acid-Mediated Cleavage Z_Protected_Amine_Acid R-NH-Z Protonated_Carbamate R-NH-C(=O+H)O-Bn Z_Protected_Amine_Acid->Protonated_Carbamate HBr Free_Amine_Acid R-NH₃⁺ Protonated_Carbamate->Free_Amine_Acid Br⁻ (SN2) Benzyl_Bromide Benzyl Bromide Protonated_Carbamate->Benzyl_Bromide CO2_Acid CO₂ Free_Amine_Acid->CO2_Acid G cluster_2 Troubleshooting Workflow Start Incomplete Z-Group Cleavage Check_Catalyst Catalyst Poisoning? (e.g., Sulfur) Start->Check_Catalyst Increase_Catalyst Increase Catalyst Loading or Use Fresh Catalyst Check_Catalyst->Increase_Catalyst Yes Check_H2 Insufficient H₂ Source? Check_Catalyst->Check_H2 No Success Successful Deprotection Increase_Catalyst->Success Check_System Check for Leaks in H₂ Line/Balloon Check_H2->Check_System Yes Check_Solubility Poor Substrate Solubility? Check_H2->Check_Solubility No Check_System->Success Change_Solvent Change Solvent or Increase Temperature Check_Solubility->Change_Solvent Yes Check_Stirring Inadequate Stirring? Check_Solubility->Check_Stirring No Change_Solvent->Success Increase_Stirring Increase Stirring Rate Check_Stirring->Increase_Stirring Yes Check_Stirring->Success No Increase_Stirring->Success

Sources

Method

Application Notes &amp; Protocols: A Comparative Guide to Manual and Automated Peptide Synthesis Utilizing Z-D-Phe-OSu

Abstract The incorporation of non-standard amino acids is a cornerstone of modern peptide-based drug development. N-benzyloxycarbonyl-D-phenylalanine N-hydroxysuccinimide ester (Z-D-Phe-OSu) is a key building block, offe...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The incorporation of non-standard amino acids is a cornerstone of modern peptide-based drug development. N-benzyloxycarbonyl-D-phenylalanine N-hydroxysuccinimide ester (Z-D-Phe-OSu) is a key building block, offering a pre-activated D-isomer of phenylalanine for straightforward peptide bond formation. The choice between manual and automated solid-phase peptide synthesis (SPPS) for its incorporation presents a critical decision point for researchers, balancing control, throughput, and reproducibility. This guide provides an in-depth analysis of both methodologies, detailing field-proven protocols, explaining the causality behind experimental choices, and offering a quantitative comparison to aid researchers in selecting the optimal strategy for their objectives.

Foundational Principles: The Chemistry of Z-D-Phe-OSu

Z-D-Phe-OSu is an elegantly designed reagent for peptide synthesis. Its utility stems from two key chemical features:

  • The N-hydroxysuccinimide (OSu) Ester: The OSu group is an excellent leaving group, rendering the carboxyl carbon of phenylalanine highly electrophilic. This "pre-activated" state facilitates a rapid and efficient aminolysis reaction with the free N-terminal amine of a growing peptide chain, forming a stable peptide bond. This approach often circumvents the need for in-situ coupling reagents like carbodiimides, which can introduce side reactions and complex purifications.[1][2]

  • The Benzyloxycarbonyl (Z or Cbz) Group: The Z-group serves as a temporary protecting group for the α-amino function. Unlike the more common Fmoc group, which is base-labile, the Z-group is typically removed under acidic conditions (e.g., HBr in acetic acid) or through catalytic hydrogenation. This orthogonal deprotection scheme is valuable in complex syntheses where Fmoc/tBu chemistry might be unsuitable.

The fundamental coupling reaction is illustrated below.

G cluster_manual Manual SPPS Workflow cluster_auto Automated SPPS Workflow m_start Start m_swell Resin Swelling m_start->m_swell m_deprotect Fmoc Deprotection (Piperidine) m_swell->m_deprotect m_wash1 Manual Wash m_deprotect->m_wash1 m_couple Couple Z-D-Phe-OSu m_wash1->m_couple m_test Kaiser Test? m_couple->m_test m_recouple Re-couple or Cap m_test->m_recouple Positive m_wash2 Manual Wash m_test->m_wash2 Negative m_recouple->m_wash2 m_next Next Cycle? m_wash2->m_next m_next->m_deprotect Yes m_end End m_next->m_end No a_start Start Program a_deprotect Automated Deprotection a_start->a_deprotect a_wash1 Automated Wash a_deprotect->a_wash1 a_couple Automated Coupling a_wash1->a_couple a_wash2 Automated Wash a_couple->a_wash2 a_next Next Cycle in Sequence? a_wash2->a_next a_next->a_deprotect Yes a_end End Program a_next->a_end No

Sources

Technical Notes & Optimization

Troubleshooting

common side reactions with Z-D-Phe-osu in peptide synthesis

A Guide for Researchers, Scientists, and Drug Development Professionals Introduction to Z-D-Phe-Osu Z-D-Phe-Osu is an activated amino acid derivative commonly employed in solution-phase and solid-phase peptide synthesis....

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction to Z-D-Phe-Osu

Z-D-Phe-Osu is an activated amino acid derivative commonly employed in solution-phase and solid-phase peptide synthesis. The benzyloxycarbonyl (Z) group provides robust protection for the α-amino group, while the N-hydroxysuccinimide (Osu) ester activates the carboxyl group for efficient amide bond formation. The incorporation of a D-amino acid, such as D-phenylalanine, is a key strategy in drug design to enhance peptide stability against enzymatic degradation. However, like all activated esters, Z-D-Phe-Osu is susceptible to side reactions that can compromise the yield and purity of the final peptide. This guide will navigate you through these potential challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: My coupling reaction with Z-D-Phe-Osu is showing low yield. What are the likely causes and how can I improve it?

Low coupling efficiency is a common issue that can often be traced back to the hydrolysis of the N-hydroxysuccinimide (NHS) ester.

The Culprit: Hydrolysis

The primary competing reaction to the desired aminolysis (peptide bond formation) is the hydrolysis of the NHS ester by water.[1] This reaction converts the activated Z-D-Phe-Osu back to the non-reactive Z-D-Phe-OH, thereby reducing the amount of active reagent available for coupling.

Causality and Prevention:

  • Moisture Contamination: NHS esters are highly sensitive to moisture.[1] Ensure that all solvents, particularly aprotic polar solvents like N,N-Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO), are anhydrous. Store Z-D-Phe-Osu in a desiccated environment, preferably at 2-8°C.

  • pH of the Reaction: The rate of NHS ester hydrolysis is significantly influenced by pH. While the aminolysis reaction is favored at a slightly basic pH (typically 7.2-8.5) where the attacking amine is deprotonated and nucleophilic, higher pH values dramatically increase the rate of hydrolysis.[1][2]

  • Solvent Purity: Ensure your DMF is free of amine contaminants, which can react with the Z-D-Phe-Osu.

Troubleshooting Workflow:

G cluster_0 Troubleshooting Low Coupling Yield start Low Yield Observed check_reagents Verify Reagent Quality (Fresh Z-D-Phe-Osu, Anhydrous Solvents) start->check_reagents check_ph Optimize Reaction pH (Maintain between 7.2-8.5) check_reagents->check_ph If reagents are good increase_equivalents Increase Equivalents of Z-D-Phe-Osu check_ph->increase_equivalents If pH is optimal monitor_reaction Monitor Reaction Progress (e.g., Kaiser Test for SPPS) increase_equivalents->monitor_reaction success Improved Yield monitor_reaction->success

Caption: A stepwise approach to diagnosing and resolving low coupling yields.

FAQ 2: I am concerned about racemization of the D-phenylalanine residue during coupling. How can I minimize this?

Maintaining the stereochemical integrity of the amino acid is critical. Racemization, or more accurately, epimerization (the conversion of the D-isomer to the L-isomer), can occur during the activation and coupling steps.[3][4]

Mechanisms of Racemization:

  • Oxazolone Formation: The activated carboxylic acid can cyclize to form an oxazolone intermediate. The α-proton of the oxazolone is acidic and can be abstracted by a base, leading to a loss of chirality.[4]

  • Direct Enolization: A base can directly abstract the α-proton from the activated amino acid, forming an enolate intermediate which can then be protonated to a mixture of D and L isomers.[4]

Key Factors Influencing Racemization:

  • Base: The choice and amount of base are critical. Sterically hindered, non-nucleophilic bases like N,N-diisopropylethylamine (DIPEA) are generally preferred over less hindered bases like triethylamine (TEA), which can more readily abstract the α-proton.[5]

  • Activation Time: Prolonged pre-activation times before the addition of the amine component can increase the risk of racemization.

  • Coupling Reagents: While Z-D-Phe-Osu is pre-activated, if you are using coupling reagents to generate the active ester in situ from Z-D-Phe-OH, their choice is crucial. Carbodiimides like DCC or DIC used alone can lead to significant racemization.[6]

Preventative Measures:

StrategyRationale
Use of Additives Additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) can suppress racemization by forming an active ester that is less prone to oxazolone formation.[5][6]
Controlled Use of Base Use the minimum necessary amount of a sterically hindered base (e.g., DIPEA).
Minimize Pre-activation Time Add the amine component as soon as possible after activating the carboxylic acid (if not using the pre-activated Z-D-Phe-Osu).
Lower Reaction Temperature Performing the coupling at a lower temperature can reduce the rate of racemization.

Note on D-Amino Acids: While the fundamental mechanisms of racemization apply to both L- and D-amino acids, the impact of epimerization can be particularly significant when a specific stereochemistry is desired for biological activity.

FAQ 3: Can Z-D-Phe-Osu react with other amino acid side chains?

Yes, while the primary target of NHS esters is the primary amine of the N-terminus or the lysine side chain, side reactions with other nucleophilic side chains can occur, particularly under non-optimal conditions.[7][8]

Potential Side Reactions with Amino Acid Residues:

Amino AcidNucleophilic GroupSide ProductStabilityPrevention
Serine, Threonine, Tyrosine Hydroxyl (-OH)EsterLabileMaintain optimal pH (7.2-8.5) to favor aminolysis.
Cysteine Sulfhydryl (-SH)ThioesterLabileProtect the sulfhydryl group or use specific coupling conditions that minimize reaction with thiols.
Histidine Imidazole RingAcyl-imidazoleLabileProtect the imidazole ring if it is a recurring issue.

These side reactions are generally less favorable than the reaction with primary amines. However, prolonged reaction times or suboptimal pH can increase their occurrence.

Experimental Protocol for a Standard Coupling Reaction:

  • Resin Preparation (for SPPS): Swell the resin in anhydrous DMF for 30-60 minutes. Perform Fmoc deprotection if necessary, followed by thorough washing with DMF.

  • Reagent Preparation: Dissolve Z-D-Phe-Osu (1.5-3 equivalents) in a minimal amount of anhydrous DMF. In a separate vessel, dissolve the amine component (peptide-resin or amino acid ester).

  • Coupling: Add the Z-D-Phe-Osu solution to the amine component. If necessary, add a non-nucleophilic base like DIPEA (1-2 equivalents).

  • Reaction: Agitate the reaction mixture at room temperature. Monitor the reaction progress using a suitable method (e.g., Kaiser test for SPPS, TLC or HPLC for solution-phase).

  • Washing: Once the reaction is complete, wash the resin thoroughly with DMF and Dichloromethane (DCM) to remove excess reagents and by-products.

FAQ 4: How do I detect and characterize potential side products?

A combination of chromatographic and mass spectrometric techniques is essential for the detection and characterization of side products.

Analytical Techniques:

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the primary tool for assessing the purity of the crude peptide. Side products, such as deletion sequences or peptides containing epimerized amino acids, will often have different retention times than the desired product.

  • Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of the synthesized peptides. This can confirm the presence of the desired product and help identify side products. For example, a peptide with a hydrolyzed Z-D-Phe-Osu will have a different mass than the correctly coupled peptide. Tandem MS (MS/MS) can be used to sequence the peptide and pinpoint the location of modifications.[9]

  • Chiral Amino Acid Analysis: To quantify the extent of racemization, the peptide can be hydrolyzed, and the resulting amino acids can be derivatized with a chiral reagent (e.g., Marfey's reagent) and analyzed by HPLC.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For smaller peptides, NMR can provide detailed structural information, including the stereochemistry of the amino acid residues.

G cluster_1 Analytical Workflow for Peptide Purity Assessment crude_peptide Crude Peptide hplc RP-HPLC Analysis crude_peptide->hplc Assess Purity ms Mass Spectrometry (MS) hplc->ms Identify Peaks pure_peptide Purified Peptide hplc->pure_peptide Purification chiral_analysis Chiral Amino Acid Analysis ms->chiral_analysis If racemization is suspected nmr NMR Spectroscopy ms->nmr For detailed structure

Caption: A typical analytical workflow for characterizing synthetic peptides.

Conclusion

The successful use of Z-D-Phe-Osu in peptide synthesis hinges on a thorough understanding of the potential side reactions and the implementation of strategies to mitigate them. By carefully controlling reaction conditions, particularly moisture and pH, and by employing appropriate analytical techniques to monitor purity, researchers can confidently incorporate this valuable building block into their synthetic peptides. This guide serves as a foundational resource to troubleshoot common issues and optimize your peptide synthesis protocols.

References

  • Technical Support Center: NHS Ester Reactions with Amino Acid Residues. Benchchem.
  • Mädler, S., Bich, C., Touboul, D., & Zenobi, R. (2009). Chemical cross-linking with NHS esters: a systematic study on amino acid reactivities. Journal of mass spectrometry, 44(5), 694–706.
  • 7.
  • Side reactions of N-hydroxysuccinimide esters with nucleophiles. (2012).
  • NHS Esters for Antibody Labeling. BOC Sciences.
  • Preparation of activated NHS-esters and their reaction with...
  • Peptide synthesis troubleshooting using unnatural amino acids : r/OrganicChemistry. (2024).
  • Amino Acid Deriv
  • What happens to NHS after hydrolysis of NHS-ester?
  • Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis. Luxembourg Bio Technologies.
  • Tumminakatti, S., Sam, S., & Balaram, P. (2014). Epimerisation in Peptide Synthesis. Molecules, 19(8), 11656-11680.
  • Identification of Amino Acid Epimerization and Isomerization in Crystallin Proteins by Tandem LC-MS. PMC - PubMed Central.
  • A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis.
  • Analytical Methods for Solid Phase Peptide Synthesis | Request PDF. (2025).
  • (PDF)
  • Avoiding epimeriz
  • Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. (2023).
  • Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group.
  • Side Reactions Upon Amino Acid/Peptide Carboxyl Activ
  • Amino Protecting Groups Stability - Organic Chemistry Portal.
  • Introduction to Peptide Synthesis. PMC - NIH.
  • A Comparative Guide to Fmoc-Phe-OSu and Fmoc-Phe-Cl in Peptide Synthesis. Benchchem.
  • (PDF)
  • Peptide synthesis troubleshooting : r/OrganicChemistry - Reddit. (2023).
  • Fmoc-Phe-OSu in the Face of Steric Challenge: A Comparative Guide to Peptide Coupling. Benchchem.
  • Side reactions in peptide synthesis: An overview - Bibliomed.
  • Peptide synthesis - Wikipedia.
  • A Comparative Guide to Fmoc-Phe-OSu in Peptide Synthesis. Benchchem.
  • SPPS: peptide failure to elongate?
  • Technical Support Center: Preventing Racemization in Amino Acid Deriv
  • A Technical Guide to Fmoc-Phe-OSu: Application in Solid-Phase Peptide Synthesis. Benchchem.
  • Spectrophotometric determination and computational evaluation of the rates of hydrolysis of 9-amino-substituted acridines.
  • Protocol: NHS Ester Labeling of Amino-Biomolecules - Interchim.
  • Protecting Groups for Amines: Carbam
  • An In-depth Technical Guide to Fmoc-Phe-OSu for Beginners in Peptide Chemistry. Benchchem.
  • Polymer-bound alkyltriazenes for mild racemization-free esterification of amino acid and peptide derivatives. Journal of Peptide Science, 10(10), 603-611.

Sources

Optimization

Technical Support Center: Impact of Base on Z-D-Phe-osu Coupling Efficiency

For Researchers, Scientists, and Drug Development Professionals Welcome to our dedicated technical support center for optimizing the coupling of N-Carbobenzyloxy-D-phenylalanine N-hydroxysuccinimide ester (Z-D-Phe-OSu)....

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to our dedicated technical support center for optimizing the coupling of N-Carbobenzyloxy-D-phenylalanine N-hydroxysuccinimide ester (Z-D-Phe-OSu). This guide provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during the formation of amide bonds using this valuable building block. As Senior Application Scientists, we combine fundamental chemical principles with practical, field-tested experience to help you enhance your coupling efficiency and product purity.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during Z-D-Phe-OSu coupling reactions. We diagnose the potential causes and provide actionable solutions grounded in chemical principles.

Issue 1: Low or No Product Yield

You've set up your Z-D-Phe-OSu coupling reaction, but analysis by TLC or LC-MS shows a low conversion to the desired amide product.

Potential Causes & Recommended Solutions:

  • Inefficient Amine Nucleophilicity (Suboptimal pH): The primary amine's nucleophilicity is paramount for attacking the activated ester. This is a pH-dependent process.[1][2] If the reaction medium is too acidic, the amine will be protonated (-NH₃⁺) and non-nucleophilic.[1]

    • Solution: The role of the base is to deprotonate the amine's conjugate acid, increasing the concentration of the reactive, deprotonated amine (-NH₂).[1][3] Ensure you are using an adequate amount of a suitable tertiary amine base. For amines provided as hydrochloride salts, at least two equivalents of base are necessary: one to neutralize the salt and one to facilitate the coupling.

  • Hydrolysis of the OSu Ester: N-hydroxysuccinimide (OSu) esters are susceptible to hydrolysis, especially under basic conditions.[4][5] This competing reaction consumes your activated ester, reducing the yield of the desired amide.[1]

    • Solution: While a basic environment is necessary to deprotonate the amine, excessively high pH or prolonged reaction times can favor hydrolysis.[1][4] Use the minimum effective concentration of base required. It is also critical to use anhydrous solvents and reagents to minimize water-driven hydrolysis.[6]

  • Steric Hindrance: The bulky nature of the Z-D-phenylalanine residue or the amine coupling partner can physically obstruct the reaction, leading to slow or incomplete coupling.[6][7][8]

    • Solution: Increase the reaction time or consider gentle heating to overcome the kinetic barrier.[7] In cases of severe steric hindrance, switching to a more potent in-situ activating reagent like HATU or HBTU, which form more reactive intermediates than OSu esters, may be necessary.[7][9]

Issue 2: Presence of Significant Side Products

Your reaction yields a mixture of products, complicating purification and reducing the overall efficiency.

Potential Causes & Recommended Solutions:

  • Epimerization (Racemization) of the D-Phenylalanine Stereocenter: The α-proton of the activated amino acid is susceptible to abstraction by the base, which can lead to epimerization and the formation of the undesired L-diastereomer.[10] This is a significant concern in peptide synthesis as it can alter the final product's bioactivity.[10]

    • Solution: The choice of base is critical. A sterically hindered, non-nucleophilic base like N,N-Diisopropylethylamine (DIEA) is generally preferred over less hindered bases like Triethylamine (TEA).[11][12] The bulky isopropyl groups of DIEA make it a poor nucleophile, reducing its ability to directly attack the activated ester or cause unwanted side reactions.[13][12] Running the reaction at lower temperatures can also suppress epimerization.[14] Additives like 1-hydroxybenzotriazole (HOBt) can also be used to minimize racemization.

  • N-acylation of the Base: Less sterically hindered bases, such as Triethylamine (TEA), can act as nucleophiles and react with the activated Z-D-Phe-OSu, leading to the formation of an undesired acyl-ammonium intermediate and consuming your starting material.

    • Solution: Employ a sterically hindered base like DIEA. Its bulkiness minimizes its nucleophilicity while preserving its ability to act as a proton scavenger.[13][12]

Frequently Asked Questions (FAQs)

Q1: Which base is better for my Z-D-Phe-OSu coupling: DIEA or Triethylamine?

A1: For most applications, particularly in peptide synthesis where maintaining stereochemical integrity is crucial, DIEA (N,N-Diisopropylethylamine) is the superior choice.[13][11] While both are tertiary amine bases, their steric profiles are significantly different.

  • DIEA (Hünig's Base): The bulky isopropyl groups make it a non-nucleophilic base.[13] This is highly desirable as it minimizes side reactions where the base itself could attack the activated ester.[13][12] It is very effective at deprotonating the amine nucleophile without interfering with the main reaction.

  • Triethylamine (TEA): Being less sterically hindered, TEA has a higher propensity to act as a nucleophile, which can lead to unwanted by-products.[11][12]

PropertyTriethylamine (TEA)N,N-Diisopropylethylamine (DIEA)Reference
pKa of Conjugate Acid ~10.75~11.5[13]
Steric Hindrance LowHigh[13]
Nucleophilicity ModerateLow (Non-nucleophilic)[13]
Common Use General acid scavengerPeptide synthesis, reactions sensitive to nucleophilic side reactions[13]

Q2: How much base should I use?

A2: The amount of base depends on the nature of your amine component.

  • For free amines: 1.1 to 1.5 equivalents of base are typically sufficient to facilitate the reaction.

  • For amines as salts (e.g., hydrochloride): A minimum of 2.1 to 2.5 equivalents are required. One equivalent is needed to neutralize the salt, and the remainder acts as the base for the coupling reaction.

Q3: Can the choice of solvent impact the coupling efficiency?

A3: Yes, the solvent plays a crucial role. Aprotic polar solvents like Dimethylformamide (DMF), Dichloromethane (DCM), or Acetonitrile are commonly used.[15] It is critical that the solvent is anhydrous to prevent hydrolysis of the Z-D-Phe-OSu.[6] The solubility of all reactants, including the base's hydrochloride salt, should be considered. DIEA hydrochloride, for instance, is more soluble in many organic solvents than triethylamine hydrochloride, which can be advantageous for obtaining a cleaner product if the salt precipitates.[12]

Q4: My coupling is still slow even with the right base. What else can I do?

A4: If you are working with a sterically hindered amine, even with an optimal base, the reaction may be sluggish.[6][7] Consider the following:

  • Increase Reaction Time: Allow the reaction to proceed for a longer period, monitoring by TLC or LC-MS.[7]

  • Increase Temperature: Gently heating the reaction can provide the necessary activation energy.

  • Use a More Potent Activating Agent: Z-D-Phe-OSu is a pre-activated ester. For particularly challenging couplings, it may be more efficient to start with Z-D-Phe-OH and use an in-situ coupling reagent like HATU, HBTU, or PyBOP in the presence of a base like DIEA.[7][9] These reagents form highly reactive intermediates capable of overcoming significant steric barriers.[7][9]

Experimental Protocols

Protocol 1: Standard Z-D-Phe-OSu Coupling with DIEA

This protocol is suitable for coupling Z-D-Phe-OSu to a primary amine.

  • Preparation: In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.0 equivalent) in anhydrous DCM or DMF.

  • Base Addition: Add DIEA (1.2 equivalents for a free amine, or 2.2 equivalents for an amine hydrochloride salt) to the solution and stir for 5 minutes.

  • Coupling: Add Z-D-Phe-OSu (1.1 equivalents) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature. Monitor the progress by TLC or LC-MS until the starting amine is consumed (typically 2-12 hours).

  • Work-up: Upon completion, dilute the reaction mixture with the solvent. Wash the organic layer sequentially with a weak acid (e.g., 5% citric acid solution), water, and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography.

Visualizing the Reaction and Troubleshooting

Diagram 1: The Role of the Base in Z-D-Phe-OSu Coupling

G cluster_0 Reaction Environment Amine_HCl Amine-HCl (Protonated, Non-nucleophilic) Amine Amine (Deprotonated, Nucleophilic) Amine_HCl->Amine Deprotonation Base_HCl DIEA-HCl (Salt Byproduct) Base DIEA (Base) Base->Base_HCl Neutralizes HCl Product Amide Product Amine->Product Nucleophilic Attack ZDPS Z-D-Phe-OSu (Activated Ester) HOSu HOSu (Leaving Group) Product->HOSu Release

Caption: The base (DIEA) deprotonates the amine, making it nucleophilic for coupling.

Diagram 2: Troubleshooting Low Yield

G Start Low Yield Observed Check_Base Is base adequate? (Type & Equivalents) Start->Check_Base Check_Water Are reagents/solvents anhydrous? Check_Base->Check_Water Yes Sol_Base Use DIEA (2.2 eq for salts) Check_Base->Sol_Base No Check_Sterics Is steric hindrance high? Check_Water->Check_Sterics Yes Sol_Water Use anhydrous solvents Dry reagents Check_Water->Sol_Water No Sol_Sterics Increase time/temp Use stronger coupling agent (e.g., HATU) Check_Sterics->Sol_Sterics Yes End Problem Resolved Check_Sterics->End No (Re-evaluate starting materials) Sol_Base->End Sol_Water->End Sol_Sterics->End

Caption: A decision tree for troubleshooting low yield in Z-D-Phe-OSu couplings.

References

  • Does using DIPEA in a peptide coupling reaction that different from TEA? (2023, April 28). Reddit. Retrieved January 15, 2026, from [Link]

  • Amide Synthesis. (n.d.). Fisher Scientific. Retrieved January 15, 2026, from [Link]

  • Amine to Amide Mechanism - T3P. (n.d.). Common Organic Chemistry. Retrieved January 15, 2026, from [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem. Retrieved January 15, 2026, from [Link]

  • n-hydroxysuccinimide ester functionalized: Topics by Science.gov. (n.d.). Science.gov. Retrieved January 15, 2026, from [Link]

  • Effect of tertiary amine on the carbodiimide-mediated peptide synthesis. (1994). PubMed. Retrieved January 15, 2026, from [Link]

  • Chemistry of Amides. (2022, September 24). LibreTexts. Retrieved January 15, 2026, from [Link]

  • How to choose TEA&DIPEA. (2025, May 27). Wuhan Haimeite Pharmaceutical Technology Co., Ltd. Retrieved January 15, 2026, from [Link]

  • Identification of coupling conditions proceeding with low C-terminal epimerization during the assembly of fully protected backbone-substituted peptide segments. (n.d.). Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Retrieved January 15, 2026, from [Link]

  • Studying pH Dependence of a Peptide Modification with an N-hydroxysuccinimide Ester Using Mass Spectrometry. (2006, October 1). Journal of Young Investigators. Retrieved January 15, 2026, from [Link]

  • The chemistry of amides. (2023, October 15). University of Kerbala. Retrieved January 15, 2026, from [Link]

  • pKa-Dependent Formation of Amides in Water from an Acyl Phosphate Monoester and Amines. (2025, August 6). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Amides from Carboxylic Acids-DCC and EDC Coupling. (n.d.). Chemistry Steps. Retrieved January 15, 2026, from [Link]

  • Epimerization of Peptide. (n.d.). SlideShare. Retrieved January 15, 2026, from [Link]

  • Epimerisation in Peptide Synthesis. (n.d.). PubMed Central - NIH. Retrieved January 15, 2026, from [Link]

  • N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl). (2023, January 6). NIH. Retrieved January 15, 2026, from [Link]

  • pH Dependence of Succinimide-Ester-Based Protein Cross-Linking for Structural Mass Spectrometry Applications. (n.d.). PubMed Central - NIH. Retrieved January 15, 2026, from [Link]

  • Acid-base properties of amides. (n.d.). e-campus. Retrieved January 15, 2026, from [Link]

  • Amide Hydrolysis Using Acid Or Base. (2019, October 7). Master Organic Chemistry. Retrieved January 15, 2026, from [Link]

  • Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent: methods and challenges. (2023, March 2). RSC Publishing. Retrieved January 15, 2026, from [Link]

  • Acid‐base and complexing properties of amides. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Coupling Reagents. (n.d.). Aapptec Peptides. Retrieved January 15, 2026, from [Link]

  • Structure-guided steric hindrance engineering of Bacillus badius phenylalanine dehydrogenase for efficient l-homophenylalanine synthesis. (n.d.). PubMed Central. Retrieved January 15, 2026, from [Link]

  • Low yield in peptide coupling reaction using N-hydroxysuccinimide ester. (2022, July 11). Reddit. Retrieved January 15, 2026, from [Link]

  • Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis. (2024, April 29). YouTube. Retrieved January 15, 2026, from [Link]

  • Peptide Coupling Reagents, More than a Letter Soup. (2011, August 26). ACS Publications. Retrieved January 15, 2026, from [Link]

  • N-Carbobenzyloxy-L-phenylalanyl N-hydroxysuccinimide ester. (n.d.). PubChem. Retrieved January 15, 2026, from [Link]

  • Steric hindrance-controlled Pd(0)-catalyzed coupling-cyclization of 2,3-allenamides and organic iodides. An efficient synthesis of iminolactones and gamma-hydroxy-gamma-lactams. (2002, September 6). PubMed. Retrieved January 15, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: Z-D-Phe-OSu Solubility &amp; Reaction Optimization

Welcome to the technical support guide for N-Cbz-D-phenylalanine N-hydroxysuccinimide ester (Z-D-Phe-OSu). This resource is designed for researchers, chemists, and drug development professionals to address common challen...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for N-Cbz-D-phenylalanine N-hydroxysuccinimide ester (Z-D-Phe-OSu). This resource is designed for researchers, chemists, and drug development professionals to address common challenges related to the solubility of this reagent. Achieving a homogeneous solution is critical for ensuring reproducible and efficient coupling reactions. This guide provides in-depth, field-proven insights and step-by-step protocols to help you navigate these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: Why is my Z-D-Phe-OSu not dissolving in my reaction solvent?

A1: Difficulty in dissolving Z-D-Phe-OSu typically stems from a mismatch between the solute and solvent properties. Z-D-Phe-OSu is a moderately large, hydrophobic molecule due to the presence of the benzyloxycarbonyl (Z) and phenylalanine side groups. It is generally insoluble in aqueous solutions and nonpolar organic solvents like hexanes.[1][2] Optimal solubility is achieved in polar aprotic solvents that can effectively solvate the molecule. If you are experiencing issues, it is likely that the chosen solvent is not sufficiently polar or is contaminated with water, which can also reduce solubility and lead to hydrolysis.[3]

Q2: What are the recommended starting solvents for dissolving Z-D-Phe-OSu?

A2: For most applications, the recommended starting solvents are anhydrous (water-free) polar aprotic solvents. The top choices are:

  • N,N-Dimethylformamide (DMF): Widely considered the best starting solvent for its excellent solvating power for protected amino acids and their active esters.[4][5]

  • Dimethyl Sulfoxide (DMSO): Another excellent choice with high polarity, capable of dissolving a wide range of compounds.[4][5]

  • N-Methyl-2-pyrrolidone (NMP): Often used in solid-phase peptide synthesis (SPPS) and is a very effective solvent for difficult couplings due to its superior resin-swelling and solvating properties.[6]

For reactions that are sensitive to these solvents, Dichloromethane (DCM) or Tetrahydrofuran (THF) can also be effective, particularly in fully organic reaction systems.[5][7]

Q3: Can I heat the mixture or use sonication to improve solubility?

A3: Yes, gentle heating (e.g., to 30-40°C) and sonication can be used cautiously to aid dissolution. However, be aware that Z-D-Phe-OSu, like all NHS esters, is thermally sensitive and susceptible to hydrolysis if moisture is present.[3] Prolonged heating is not recommended. Sonication is generally a safer method to break up solid aggregates and accelerate dissolution without significant heat input. Always ensure your solvent is anhydrous before applying these methods.

Q4: My downstream application is aqueous. How do I use Z-D-Phe-OSu if it's not water-soluble?

A4: This is a very common scenario, especially in bioconjugation. The standard procedure is to first prepare a concentrated stock solution of Z-D-Phe-OSu in a water-miscible anhydrous organic solvent like DMF or DMSO.[2] This stock solution is then added dropwise to your aqueous reaction buffer with vigorous stirring. It is critical to keep the final concentration of the organic solvent low (typically <10% v/v) to avoid denaturing proteins or negatively impacting the reaction environment.[2]

Q5: How can I tell if my Z-D-Phe-OSu has degraded due to solubility issues or improper storage?

A5: The primary degradation pathway for Z-D-Phe-OSu is hydrolysis of the N-hydroxysuccinimide ester, which reverts the compound to Z-D-phenylalanine.[1] This hydrolysis is accelerated by moisture and high pH. Signs of degradation include:

  • Incomplete Reactions: The most obvious sign is a significant drop in reaction yield, as the hydrolyzed acid cannot couple with amines.

  • TLC/LC-MS Analysis: Comparing a sample of your reagent against a fresh standard will show a new spot (TLC) or peak (LC-MS) corresponding to the less reactive Z-D-Phe-OH.

  • Difficulty Dissolving: While Z-D-Phe-OH is also soluble in DMF/DMSO, its properties are different, and you might observe changes in solubility behavior.

To check the activity of an NHS ester, a simple colorimetric test or spectrophotometric analysis measuring the release of NHS at 260 nm upon hydrolysis can be performed.[8]

Troubleshooting Guide: A Systematic Approach to Solvent Selection

When facing solubility challenges, a systematic approach is more effective than random trial and error. The choice of solvent is not just about dissolution; it's about ensuring the solvent does not interfere with the reaction itself.

Causality of Solvent Choice

The ideal solvent must satisfy two primary criteria:

  • Solvation Capacity: It must effectively dissolve Z-D-Phe-OSu to the desired concentration. Polar aprotic solvents like DMF, DMSO, and NMP are excellent because they have strong dipole moments to solvate the polar parts of the molecule (the ester and carbamate) but lack acidic protons that could react with the NHS ester.[6]

  • Reaction Compatibility: The solvent must be inert under the reaction conditions. It should not react with your starting materials or reagents. For instance, while DMF is an excellent solvent, it is crucial to use high-purity, amine-free DMF, as residual dimethylamine can react with the NHS ester.

The following table summarizes key solvents and their properties for consideration.

SolventTypeDielectric Constant (Polarity)Boiling Point (°C)Key Considerations & Causality
DMF Polar Aprotic36.7153Primary Choice. Excellent solvating power for protected amino acids.[4] Must be anhydrous and amine-free to prevent hydrolysis and side reactions.
DMSO Polar Aprotic46.7189Primary Choice. Higher polarity than DMF, excellent solvent.[4] Can be difficult to remove under vacuum due to its high boiling point. Must be anhydrous.
NMP Polar Aprotic32.2202Excellent for SPPS. Superior resin-swelling properties. Good alternative to DMF if aggregation is an issue.[6][9]
DCM Moderately Polar8.940Good for organic-phase synthesis. Dissolves many protected amino acids well.[5] Its volatility makes it easy to remove. Less effective at dissolving highly polar substrates.
THF Moderately Polar7.566Good for organic-phase synthesis. Less polar than DCM. Can be a good choice when milder conditions are needed.[7] Must be anhydrous and peroxide-free.
Acetonitrile (ACN) Polar Aprotic37.582Alternative choice. Less common for initial dissolution but can be used. Its polarity is high, but solvating power for large molecules can be lower than DMF/DMSO.[6]
Decision Workflow for Solvent Selection

This workflow guides you from initial dissolution to reaction optimization.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 cluster_5 cluster_6 start Start: Need to dissolve Z-D-Phe-OSu reaction_type Is the reaction fully organic or aqueous-based? start->reaction_type organic Fully Organic Reaction reaction_type->organic Organic aqueous Aqueous-Based Reaction (e.g., Bioconjugation) reaction_type->aqueous Aqueous test_dmf_dcm Test solubility in: 1. Anhydrous DMF 2. Anhydrous DCM/THF organic->test_dmf_dcm test_dmf_dmso Prepare concentrated stock in: 1. Anhydrous DMF 2. Anhydrous DMSO aqueous->test_dmf_dmso dissolved_org Is it fully dissolved at the required concentration? test_dmf_dcm->dissolved_org add_to_buffer Add stock solution dropwise to aqueous buffer (<10% final org. vol.) test_dmf_dmso->add_to_buffer yes_org Yes dissolved_org->yes_org no_org No dissolved_org->no_org proceed_org Proceed with Reaction dissolved_org->proceed_org Yes troubleshoot_org Troubleshoot: - Try NMP - Use gentle heat/sonication - Check reagent purity dissolved_org->troubleshoot_org No precipitate Does precipitate form? add_to_buffer->precipitate no_precip No precipitate->no_precip yes_precip Yes precipitate->yes_precip proceed_aq Proceed with Reaction precipitate->proceed_aq No troubleshoot_aq Troubleshoot: - Increase stirring speed - Decrease stock concentration - Try alternative co-solvent (e.g., DMSO) precipitate->troubleshoot_aq Yes

Caption: Decision workflow for selecting an appropriate solvent system.

Experimental Protocols

Protocol 1: Small-Scale Solubility Test

Objective: To empirically determine the best solvent for Z-D-Phe-OSu before committing to a large-scale reaction.

Materials:

  • Z-D-Phe-OSu

  • Anhydrous solvents to be tested (e.g., DMF, DMSO, NMP, DCM, THF)

  • Small glass vials (e.g., 1.5 mL) with caps

  • Vortex mixer and/or sonicator

Procedure:

  • Preparation: Weigh approximately 2-5 mg of Z-D-Phe-OSu into a clean, dry vial.

  • Solvent Addition: Add a small, measured volume of the first anhydrous solvent to be tested (e.g., 100 µL).

  • Agitation: Cap the vial securely and vortex vigorously for 30-60 seconds. Observe for dissolution.

  • Assessment: If the solid has not fully dissolved, add another measured aliquot of solvent (e.g., another 100 µL) and repeat the agitation.

  • Gentle Aid (If Necessary): If the compound is still not dissolved, place the vial in a sonicator bath for 5-10 minutes or warm gently to 30-40°C.

  • Record: Continue adding solvent in measured aliquots until complete dissolution is achieved. Record the final volume to estimate the solubility (e.g., mg/mL).

  • Repeat: Repeat steps 1-6 for each solvent you wish to test.

  • Selection: Choose the solvent that provides the best solubility at the highest concentration with the least intervention.

Protocol 2: Preparation of Z-D-Phe-OSu for a Solution-Phase Coupling Reaction

Objective: To prepare a solution of Z-D-Phe-OSu for coupling with a free amine (e.g., an amino acid ester) in a fully organic medium. This protocol is based on standard solution-phase peptide synthesis procedures.[1][7]

Materials:

  • Z-D-Phe-OSu (1.0 equivalent)

  • Amine component (e.g., H-Gly-OMe·HCl, 1.0 equivalent)

  • Base (e.g., Diisopropylethylamine - DIPEA, 2.0 equivalents)

  • Anhydrous reaction solvent (e.g., DMF or DCM)

  • Reaction flask, magnetic stirrer, and inert gas (Argon or Nitrogen) atmosphere

Procedure:

  • Setup: Set up a clean, dry reaction flask equipped with a magnetic stir bar under an inert atmosphere.

  • Dissolve Amine: If starting from a salt (e.g., hydrochloride), suspend the amine component in the anhydrous solvent. Add 1.0 equivalent of base (DIPEA) to neutralize the salt and stir for 15-20 minutes to form the free amine.

  • Dissolve Z-D-Phe-OSu: In a separate dry flask, dissolve the Z-D-Phe-OSu (1.0 equivalent) in a minimal amount of the same anhydrous solvent. Ensure it is fully dissolved before proceeding.

  • Coupling Reaction: Transfer the Z-D-Phe-OSu solution to the reaction flask containing the free amine. If any undissolved Z-D-Phe-OSu remains, rinse the flask with a small amount of solvent and add it to the reaction mixture.

  • Base Addition: Add the remaining 1.0 equivalent of base to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by a suitable method, such as Thin-Layer Chromatography (TLC) or LC-MS, until the starting amine is consumed.

  • Work-up: Once the reaction is complete, proceed with the appropriate aqueous work-up and purification steps for your target molecule.

Handling and Storage - A Note on Trustworthiness

To ensure the trustworthiness and reproducibility of your experiments, proper handling of Z-D-Phe-OSu is non-negotiable.

  • Moisture is the Enemy: The NHS ester is highly susceptible to hydrolysis.[1] Always use anhydrous solvents and handle the solid reagent in a dry environment (e.g., glove box or under a stream of inert gas).

  • Storage: Store the solid reagent at -20°C with a desiccant.[8] Before use, allow the container to warm to room temperature before opening to prevent atmospheric moisture from condensing on the cold powder.[10]

  • Stock Solutions: If you prepare a stock solution in anhydrous DMF or DMSO, store it in small aliquots at -20°C or -80°C under an inert atmosphere to minimize degradation from repeated freeze-thaw cycles and moisture introduction.[10]

G cluster_storage Storage & Handling cluster_dissolution Dissolution & Use storage Store Solid Z-D-Phe-OSu at -20°C with Desiccant warm Equilibrate Vial to Room Temperature Before Opening storage->warm weigh Weigh Quickly in Dry Environment warm->weigh dissolve Dissolve in Anhydrous Solvent (e.g., DMF, DMSO) weigh->dissolve use_immediately Use Solution Immediately for Reaction dissolve->use_immediately aliquot Or, Aliquot Stock Solution, Blanket with Inert Gas dissolve->aliquot store_frozen Store Aliquots at -20°C / -80°C aliquot->store_frozen

Sources

Reference Data & Comparative Studies

Validation

A-Senior-Application-Scientist's-Guide-to-NMR-Spectroscopy-for-Characterizing-Z-D-Phe-Osu-Products

In the landscape of peptide chemistry and drug development, the precise characterization of reactants, intermediates, and final products is paramount. This guide provides an in-depth, technical comparison of Nuclear Magn...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of peptide chemistry and drug development, the precise characterization of reactants, intermediates, and final products is paramount. This guide provides an in-depth, technical comparison of Nuclear Magnetic Resonance (NMR) spectroscopy for the characterization of N-benzyloxycarbonyl-D-phenylalanine succinimidyl ester (Z-D-Phe-Osu) and its subsequent reaction products. We will delve into the causality behind experimental choices, present self-validating protocols, and compare NMR with alternative analytical techniques.

The-Crucial-Role-of-Characterization-in-Peptide-Synthesis

Z-D-Phe-Osu is a widely used activated amino acid derivative in peptide synthesis. The succinimidyl ester (Osu) group is an excellent leaving group that readily reacts with primary amines to form a stable amide bond. However, the efficiency of this coupling reaction can be compromised by side reactions, such as the hydrolysis of the succinimidyl ester.[1] Therefore, robust analytical methods are essential to monitor the reaction progress, confirm the identity and purity of the desired product, and quantify any byproducts.

Why-NMR-Spectroscopy?

While techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are invaluable for assessing purity and confirming molecular weight, NMR spectroscopy offers unparalleled insight into the molecular structure of the starting materials, intermediates, and final products in a single, non-destructive analysis.[2][3] It allows for the unambiguous identification of functional groups and their connectivity, providing definitive evidence of a successful reaction.

Core-Advantages-of-NMR:
  • Structural Elucidation: Provides detailed information about the chemical environment of each atom in a molecule.

  • Quantitative Analysis: Can be used to determine the relative concentrations of different species in a mixture, making it ideal for monitoring reaction kinetics.[2][4]

  • Non-Destructive: The sample can be recovered and used for further experiments.

Experimental-Protocol:-Monitoring-a-Peptide-Coupling-Reaction

This section outlines a detailed protocol for monitoring the reaction of Z-D-Phe-Osu with a primary amine (e.g., an amino acid ester) using ¹H NMR.

Step-by-Step-Methodology:
  • Sample Preparation:

    • Accurately weigh Z-D-Phe-Osu and the amine component.

    • Dissolve the reactants in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) that is compatible with the reaction conditions. The choice of solvent is critical as it can influence chemical shifts.[5][6]

    • Add a known amount of an internal standard (e.g., tetramethylsilane - TMS) for accurate chemical shift referencing and quantification.

  • Acquisition of Initial Spectrum (t=0):

    • Transfer the reaction mixture to an NMR tube.

    • Acquire a ¹H NMR spectrum of the starting materials before initiating the reaction. This serves as a baseline.

  • Reaction Initiation and Monitoring:

    • Initiate the reaction (e.g., by adding a base if required).

    • Acquire ¹H NMR spectra at regular time intervals to monitor the disappearance of starting material signals and the appearance of product signals.[4][7]

  • Data Processing and Analysis:

    • Process the acquired spectra (Fourier transformation, phase correction, and baseline correction).

    • Integrate the characteristic signals of the starting materials and products to determine the reaction conversion over time.

Experimental-Workflow-Diagram:

G cluster_prep Sample Preparation cluster_acq NMR Acquisition cluster_analysis Data Analysis prep1 Weigh Reactants (Z-D-Phe-Osu & Amine) prep2 Dissolve in Deuterated Solvent prep1->prep2 prep3 Add Internal Standard (TMS) prep2->prep3 acq1 Acquire t=0 Spectrum (Starting Materials) prep3->acq1 acq2 Initiate Reaction acq1->acq2 acq3 Acquire Spectra at Time Intervals acq2->acq3 an1 Process Spectra acq3->an1 an2 Integrate Signals an1->an2 an3 Determine Conversion an2->an3

Caption: Workflow for monitoring a peptide coupling reaction using NMR.

Interpreting-the-NMR-Spectra

The key to successfully characterizing Z-D-Phe-Osu products is the ability to distinguish the NMR signals of the starting material, the desired product, and potential side products.

Characteristic-¹H-NMR-Chemical-Shifts:
Compound/Functional Group Proton(s) Expected Chemical Shift (ppm) Notes
Z-D-Phe-Osu Succinimide (Osu)~2.8A sharp singlet corresponding to the four equivalent protons of the succinimide ring.[8][9]
Phenylalanine α-H~4.5-4.8A multiplet, coupled to the β-protons.
Phenylalanine β-H~3.0-3.2Two diastereotopic protons, appearing as a multiplet.[10][11][12]
Phenylalanine aromatic~7.2-7.4A multiplet corresponding to the five protons of the phenyl group.[10][11][12]
Z-group CH₂~5.1A singlet for the two benzylic protons.
Z-group aromatic~7.3A multiplet for the five aromatic protons.
Peptide Product Newly formed amide N-H~6.5-8.5A broad singlet or doublet, its position is solvent and concentration-dependent.
Phenylalanine α-HShifted compared to the starting material.The chemical environment changes upon amide bond formation.
N-Hydroxysuccinimide (HOSu) Succinimide~2.7A sharp singlet, a common byproduct of hydrolysis.[8][9]
Characteristic-¹³C-NMR-Chemical-Shifts:
Compound/Functional Group Carbon(s) Expected Chemical Shift (ppm) Notes
Z-D-Phe-Osu Succinimide C=O~169Carbonyl carbons of the succinimide ring.[13]
Succinimide CH₂~25Methylene carbons of the succinimide ring.[14]
Ester C=O~170The activated carbonyl carbon.
Phenylalanine C=O~171The phenylalanine carbonyl carbon.
Peptide Product Amide C=O~170-175The newly formed amide carbonyl carbon.
N-Hydroxysuccinimide (HOSu) Succinimide C=O~172Carbonyl carbons of the succinimide ring.[13]

Comparison-with-Alternative-Techniques

While NMR is a powerful tool, a multi-faceted approach often provides the most comprehensive characterization.

Technique Information Provided Advantages Limitations
NMR Spectroscopy Detailed molecular structure, connectivity, and quantitative information.[2]Unambiguous structural elucidation, non-destructive.Lower sensitivity compared to MS, can be time-consuming.
Mass Spectrometry (MS) Molecular weight and fragmentation patterns.High sensitivity, rapid analysis.Provides limited structural information for isomers.
High-Performance Liquid Chromatography (HPLC) Purity assessment and separation of components in a mixture.Excellent for determining purity and quantifying components.Does not provide structural information.
Logical-Relationship-of-Analytical-Techniques:

G cluster_info Structure Molecular Structure Purity Purity MW Molecular Weight NMR NMR Spectroscopy NMR->Structure HPLC HPLC HPLC->Purity MS Mass Spectrometry MS->MW

Sources

Comparative

Z-D-Phe-Osu vs. DIC: A Comparative Guide to Coupling Reagents in Peptide Synthesis

In the intricate world of peptide synthesis, the choice of coupling reagent is a critical decision that profoundly impacts reaction efficiency, product purity, and the preservation of stereochemical integrity. Among the...

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of peptide synthesis, the choice of coupling reagent is a critical decision that profoundly impacts reaction efficiency, product purity, and the preservation of stereochemical integrity. Among the myriad of available reagents, Z-D-Phe-Osu (N-α-Cbz-D-phenylalanine N-hydroxysuccinimide ester) and Diisopropylcarbodiimide (DIC) represent two distinct classes of activating agents. This guide provides an in-depth, evidence-based comparison of these two reagents, designed to empower researchers, scientists, and drug development professionals with the knowledge to make informed decisions for their specific synthetic challenges.

Introduction: The Critical Role of Amide Bond Formation

The synthesis of peptides and peptidomimetics hinges on the efficient formation of amide bonds between amino acid residues. This process, however, is not a spontaneous reaction and requires the activation of the carboxylic acid group of one amino acid to facilitate nucleophilic attack by the amino group of the next.[1] Coupling reagents are the catalysts that drive this activation. Their performance is judged on several key parameters: reaction rate, yield, suppression of side reactions (most notably racemization), and ease of use.

Z-D-Phe-Osu is an example of a pre-activated ester. Specifically, it is an N-hydroxysuccinimide (Osu) ester of Z-protected D-phenylalanine. These activated esters are relatively stable, can be isolated, and react cleanly with the amino group of the incoming amino acid.[2][3]

Diisopropylcarbodiimide (DIC) , on the other hand, is a carbodiimide-based coupling reagent. It activates the carboxylic acid in situ, forming a highly reactive O-acylisourea intermediate, which then reacts with the amine component.[4][5]

Mechanism of Action: A Tale of Two Pathways

The fundamental difference between Z-D-Phe-Osu and DIC lies in their mechanism of amide bond formation.

Z-D-Phe-Osu: The Pre-activated Ester Approach

The use of an activated ester like Z-D-Phe-Osu simplifies the coupling step. The carboxylic acid of Z-D-phenylalanine has already been activated with N-hydroxysuccinimide. This stable, isolable active ester is then directly introduced to the N-terminal amine of the growing peptide chain.[2][3] The reaction proceeds via a straightforward nucleophilic acyl substitution.

Figure 1. Workflow for Z-D-Phe-Osu coupling.

DIC: In Situ Activation and its Consequences

DIC is a dehydrating agent that facilitates the direct condensation of a carboxylic acid and an amine.[6] It activates the carboxyl group in the reaction mixture to form a highly reactive O-acylisourea intermediate.[4][5] This intermediate can then react with the amine to form the desired amide bond. However, this intermediate is also susceptible to intramolecular rearrangement to form a stable N-acylurea, a common side product in carbodiimide-mediated couplings.[7] Furthermore, the O-acylisourea can be attacked by another carboxylate molecule, leading to symmetrical anhydride formation, which is also an active coupling species.[4]

To mitigate the risk of racemization and N-acylurea formation, an additive such as 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) is often used with DIC.[5][7] These additives react with the O-acylisourea to form an active ester, which is less reactive and less prone to racemization.[5]

G Carboxylic_Acid R-COOH DIC DIC Carboxylic_Acid->DIC O_Acylisourea O-Acylisourea (Highly Reactive) DIC->O_Acylisourea Amide_Bond R-CO-NH-R' O_Acylisourea->Amide_Bond N_Acylurea N-Acylurea (Side Product) O_Acylisourea->N_Acylurea rearrangement Active_Ester Active Ester Intermediate O_Acylisourea->Active_Ester trapping Amine R'-NH₂ Amine->Amide_Bond DIU Diisopropylurea (DIU) Amide_Bond->DIU Additive Additive (e.g., HOBt, Oxyma) Additive->Active_Ester Active_Ester->Amide_Bond

Sources

Validation

A Senior Application Scientist's Guide to the Validation of Peptide Sequences After Z-D-Phe Incorporation

For researchers, scientists, and drug development professionals, the deliberate incorporation of unnatural amino acids (UAAs) like Z-D-Phe (N-benzyloxycarbonyl-D-phenylalanine) into peptide sequences is a powerful strate...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the deliberate incorporation of unnatural amino acids (UAAs) like Z-D-Phe (N-benzyloxycarbonyl-D-phenylalanine) into peptide sequences is a powerful strategy. It offers a pathway to enhance proteolytic stability, modulate receptor affinity, and introduce novel functionalities.[1][2] However, this chemical sophistication brings a critical analytical challenge: rigorous validation of the final peptide product. Simple confirmation of mass is insufficient. A multi-faceted approach is essential to confirm not only the successful incorporation and correct sequence but also the stereochemical integrity and the intended impact on the peptide's structure and function.

This guide provides an in-depth comparison of key analytical techniques for the comprehensive validation of peptides containing Z-D-Phe. We will delve into the causality behind experimental choices, present field-proven protocols, and offer a comparative analysis to empower you to select the most appropriate validation strategy for your research.

The Analytical Imperative: Beyond Mass Confirmation

The introduction of a bulky, chiral, and protected amino acid like Z-D-Phe necessitates a validation workflow that addresses several key questions:

  • Incorporation and Sequence: Has the Z-D-Phe been incorporated at the correct position in the peptide chain?

  • Stereochemical Integrity: Has the D-configuration of the phenylalanine residue been maintained throughout the synthesis and purification process?

  • Structural Perturbation: How has the incorporation of Z-D-Phe influenced the secondary and tertiary structure of the peptide?

  • Functional Consequence: Does the modified peptide exhibit the expected biological activity?

Answering these questions requires a synergistic application of multiple analytical techniques, each providing a unique piece of the validation puzzle.

A Comparative Overview of Validation Techniques

Technique Primary Information Provided Strengths Limitations Best Suited For
Mass Spectrometry (MS) Molecular weight confirmation, sequence verification (tandem MS)High sensitivity, speed, tolerance for modifications[3][4]Does not inherently provide stereochemical information, fragmentation can be complexInitial confirmation of successful synthesis and sequence
Nuclear Magnetic Resonance (NMR) 3D structure, conformational dynamics, specific atom connectivityProvides detailed atomic-level structural information in solution[5][6][7]Lower sensitivity, requires larger sample amounts, complex data analysisElucidating the precise 3D structure and impact of UAA incorporation
Chiral Amino Acid Analysis Confirmation of D-amino acid presence and quantificationUnambiguously determines stereochemistry[8][9]Destructive method (requires peptide hydrolysis), does not confirm positionDefinitive confirmation of D-amino acid incorporation
Circular Dichroism (CD) Secondary structure content (α-helix, β-sheet, random coil)Requires small sample amounts, provides rapid assessment of global structure[10][11][12]Low resolution, provides an average structure in solutionAssessing changes in secondary structure upon UAA incorporation
Edman Degradation N-terminal sequence determinationReliable for natural amino acids[13][14]Can be unreliable with unnatural or modified amino acids[3][14]Orthogonal sequence confirmation, particularly for N-terminal residues
Functional Assays Biological activity (e.g., receptor binding, enzyme inhibition)Directly measures the intended biological effect of the modification[15][16]Assay-dependent, does not provide direct structural informationFinal validation of the peptide's therapeutic or biological potential

In-Depth Methodologies and Experimental Protocols

Mass Spectrometry: The First Line of Verification

Mass spectrometry is the cornerstone of peptide analysis due to its speed and sensitivity.[4] For a Z-D-Phe containing peptide, the initial step is to confirm the molecular weight of the purified product.

Experimental Protocol: ESI-MS for Molecular Weight Confirmation

  • Sample Preparation: Dissolve the lyophilized peptide in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration of 10-100 pmol/µL.

  • Instrumentation: Utilize an electrospray ionization (ESI) mass spectrometer.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode over a mass range that encompasses the expected molecular weight of the peptide.

  • Data Analysis: Deconvolute the resulting charge state envelope to determine the monoisotopic mass of the peptide. Compare this experimental mass with the theoretical mass calculated for the Z-D-Phe containing sequence.

For sequence verification, tandem mass spectrometry (MS/MS) is employed. Collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) are common fragmentation techniques.[3] The resulting fragment ions (b- and y-ions) allow for the deduction of the amino acid sequence.[3] The mass shift corresponding to the Z-D-Phe residue in the fragment ion series confirms its position.

Diagram: Tandem MS Workflow for Z-D-Phe Peptide Sequencing

Tandem_MS_Workflow Peptide Z-D-Phe Peptide (Precursor Ion) MS1 Mass Analyzer 1 (Isolation) Peptide->MS1 Ionization CollisionCell Collision Cell (CID/HCD) MS1->CollisionCell Isolation MS2 Mass Analyzer 2 (Fragment Detection) CollisionCell->MS2 Fragmentation Spectrum MS/MS Spectrum (b- and y-ions) MS2->Spectrum Detection Sequencing Sequence Confirmation (Mass Shift of Z-D-Phe) Spectrum->Sequencing Analysis

Caption: Workflow for tandem mass spectrometry (MS/MS) sequencing of a peptide containing Z-D-Phe.

Chiral Amino Acid Analysis: Confirming Stereochemistry

The biological activity of a peptide can be critically dependent on the chirality of its constituent amino acids.[9][17] Therefore, it is imperative to confirm that the D-configuration of the incorporated phenylalanine is preserved. This is achieved through chiral amino acid analysis.

Experimental Protocol: Chiral GC-MS after Acid Hydrolysis and Derivatization

  • Acid Hydrolysis: Hydrolyze the peptide in 6N HCl at 110°C for 24 hours to break it down into its constituent amino acids.

  • Derivatization: Derivatize the amino acid mixture with a chiral derivatizing agent (e.g., Marfey's reagent) to form diastereomers.[8][18]

  • Chromatographic Separation: Separate the derivatized amino acids using gas chromatography (GC) with a chiral column or reversed-phase HPLC.[8][19]

  • Detection and Quantification: Use a mass spectrometer to detect and quantify the eluting amino acids. Compare the retention time of the phenylalanine derivative from the sample to that of derivatized L-Phe and D-Phe standards.

Why this protocol is self-validating: The use of both L- and D-amino acid standards provides unambiguous reference points for the retention times of the two enantiomers. The presence of a peak corresponding to the D-Phe standard and the absence (or minimal presence) of a peak for the L-Phe standard confirms the stereochemical integrity of the incorporated residue.

NMR Spectroscopy: Unveiling the 3D Structure

While MS confirms the sequence and chiral analysis confirms stereochemistry, Nuclear Magnetic Resonance (NMR) spectroscopy provides the high-resolution 3D structure of the peptide in solution.[5][7] This is crucial for understanding how the bulky Z-D-Phe group influences the peptide's conformation.

Two-dimensional NMR experiments, such as COSY, TOCSY, and NOESY, are employed to assign proton resonances and determine through-bond and through-space correlations between atoms.[7][20] The Nuclear Overhauser Effect (NOE) data is particularly important for defining the peptide's three-dimensional fold.

Diagram: NMR-Based Structural Elucidation Workflow

NMR_Workflow Sample Peptide Sample in Solution NMR_Exp 2D NMR Experiments (COSY, TOCSY, NOESY) Sample->NMR_Exp Assignments Resonance Assignments NMR_Exp->Assignments Restraints Distance & Angle Restraints (from NOESY & J-coupling) Assignments->Restraints Calculation Structure Calculation (e.g., CYANA, Xplor-NIH) Restraints->Calculation Structure Ensemble of 3D Structures Calculation->Structure

Caption: A generalized workflow for determining the 3D structure of a peptide using 2D NMR spectroscopy.

The chemical shifts of the protons in and around the Z-D-Phe residue, along with specific NOE contacts, will reveal its local conformation and its interactions with other parts of the peptide. This is critical for structure-activity relationship (SAR) studies.

Circular Dichroism: A Quick Look at Secondary Structure

Circular Dichroism (CD) spectroscopy is a rapid and non-destructive technique used to assess the secondary structure of peptides in solution.[10][12] By measuring the differential absorption of left- and right-circularly polarized light, CD provides characteristic spectra for α-helices, β-sheets, and random coils.[11][12]

By comparing the CD spectrum of the Z-D-Phe-containing peptide with that of its native counterpart, one can quickly determine if the UAA incorporation has induced significant changes in the peptide's secondary structure.

Experimental Protocol: CD Spectroscopy for Secondary Structure Analysis

  • Sample Preparation: Prepare the peptide sample in a suitable buffer (e.g., phosphate buffer) at a concentration of 0.1-0.5 mg/mL.[10]

  • Data Acquisition: Record the CD spectrum in the far-UV region (typically 190-250 nm).[12]

  • Data Analysis: Analyze the resulting spectrum to estimate the percentage of α-helix, β-sheet, and random coil content using deconvolution algorithms.[21][22] Compare these percentages to those of the unmodified peptide.

Functional Assays: The Ultimate Validation

The final and most critical validation step is to assess the biological function of the modified peptide. The choice of assay is entirely dependent on the peptide's intended application. This could be a receptor binding assay, an enzyme inhibition assay, a cell-based assay measuring a specific signaling pathway, or an in vivo efficacy study.[15][16][23]

A successful outcome in a well-designed functional assay, coupled with the comprehensive structural and chemical validation from the other techniques, provides the highest level of confidence in the synthesized Z-D-Phe-containing peptide.

Conclusion: An Integrated Approach for Confident Results

The incorporation of Z-D-Phe into a peptide sequence is a powerful tool in medicinal chemistry and drug discovery. However, the onus is on the researcher to rigorously validate the final product. A single analytical technique is insufficient. A comprehensive validation strategy, integrating mass spectrometry for sequence confirmation, chiral analysis for stereochemical integrity, NMR for 3D structure elucidation, CD for secondary structure assessment, and functional assays for biological activity, is the gold standard. This multi-faceted approach ensures the scientific integrity of your results and provides a solid foundation for further drug development efforts.

References

  • Greenfield, N. J. (2014). Circular dichroism of peptides. Methods in Molecular Biology, 1088, 247-253. Retrieved from [Link]

  • Iannuzzi, C., et al. (2014). Structural characterization and biological properties of the amyloidogenic elastin-like peptide (VGGVG)3. Journal of Peptide Science, 20(11), 856-864. Retrieved from [Link]

  • Wikipedia. (n.d.). Edman degradation. Retrieved from [Link]

  • MDPI. (2019). Recent Advances in Chiral Analysis of Proteins and Peptides. Retrieved from [Link]

  • PNAS. (2015). Accurate secondary structure prediction and fold recognition for circular dichroism spectroscopy. Retrieved from [Link]

  • NMR in Structural Biology. (n.d.). NMR Analysis of Unnatural Amino Acids in Natural Antibiotics. Retrieved from [Link]

  • Bąchor, R., et al. (2013). New method of peptide cleavage based on Edman degradation. Analytical and Bioanalytical Chemistry, 405(14), 4889-4894. Retrieved from [Link]

  • Otting, G. (2010). In vivo incorporation of unnatural amino acids to probe structure, dynamics and ligand binding in a large protein by Nuclear Magnetic Resonance spectroscopy. Journal of Biomolecular NMR, 46(1), 69-77. Retrieved from [Link]

  • Shimadzu Scientific Instruments. (n.d.). Theory of Edman Sequencing. Retrieved from [Link]

  • Bartling, C. R. O., et al. (2023). Facilitating the structural characterisation of non-canonical amino acids in biomolecular NMR. Magnetic Resonance, 4(1), 1-14. Retrieved from [Link]

  • Checco, J. W., et al. (2015). Non-targeted identification of D-amino acid-containing peptides through enzymatic screening, chiral amino acid analysis and LC-MS. Methods in Molecular Biology, 1295, 13-26. Retrieved from [Link]

  • Schmid, M. G., et al. (2018). Imaging Peptide and Protein Chirality via Amino Acid Analysis by Chiral × Chiral Two-Dimensional Correlation Liquid Chromatography. Analytical Chemistry, 90(15), 9468-9475. Retrieved from [Link]

  • ResearchGate. (2016). How to verify location of D- and L- amino acid in a peptide sequence?. Retrieved from [Link]

  • Chromatography Today. (n.d.). Chiral Amino Acid and Peptide Separations – the Next Generation. Retrieved from [Link]

  • Frontiers in Immunology. (2022). In silico immunogenicity assessment for sequences containing unnatural amino acids: A method using existing in silico algorithm infrastructure and a vision for future enhancements. Retrieved from [Link]

  • Singh, Y., et al. (2022). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. RSC Medicinal Chemistry, 13(1), 15-36. Retrieved from [Link]

  • Zerbe, O., & Bader, G. (n.d.). Peptide/Protein NMR. Retrieved from [Link]

  • Journal of Chemical Information and Modeling. (2021). PepSeA: Peptide Sequence Alignment and Visualization Tools to Enable Lead Optimization. Retrieved from [Link]

  • Briefings in Bioinformatics. (2024). Predicting the structures of cyclic peptides containing unnatural amino acids by HighFold2. Retrieved from [Link]

  • NMIMS Pharmacy. (n.d.). NMR in structural determination of proteins and peptides. Retrieved from [Link]

  • Zhang, Z., & Guan, S. (2010). Overview of peptide and protein analysis by mass spectrometry. Current Protocols in Protein Science, Chapter 16, Unit 16.1. Retrieved from [Link]

  • Corver, J., & Moore, J. P. (2011). Biophysical and functional assays for viral membrane fusion peptides. Methods, 55(2), 142-150. Retrieved from [Link]

  • MDPI. (2020). In Vitro Assays: Friends or Foes of Cell-Penetrating Peptides. Retrieved from [Link]

  • Molecules. (2023). A Diphenylalanine Based Pentapeptide with Fibrillating Self-Assembling Properties. Retrieved from [Link]

  • Pharmaceutics. (2021). Synthesis, Characterization and Evaluation of Peptide Nanostructures for Biomedical Applications. Retrieved from [Link]

  • ResearchGate. (2014). Mass spectrum obtained from a mixture of phenylalanine (Phe), proline (Pro) and CuCl2. Retrieved from [Link]

  • Angewandte Chemie International Edition. (2024). Photocatalytic Functionalization of Dehydroalanine‐Derived Peptides in Batch and Flow. Retrieved from [Link]

  • Green Chemistry. (2022). Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges. Retrieved from [Link]

  • Journal of the American Chemical Society. (2022). Rapid Single-Shot Synthesis of the 214 Amino Acid-Long N-Terminal Domain of Pyocin S2. Retrieved from [Link]

  • Angiogenesis. (2020). D-Peptide analogues of Boc-Phe-Leu-Phe-Leu-Phe-COOH induce neovascularization via endothelial N-formyl peptide receptor 3. Retrieved from [Link]

  • Molecules. (2022). Epimerisation in Peptide Synthesis. Retrieved from [Link]

  • Journal of Proteome Research. (2007). De Novo Peptide Sequencing and Identification with Precision Mass Spectrometry. Retrieved from [Link]

  • ChemRxiv. (2023). Fragment correlation mass spectrometry enables direct characterization of disulfide cleavage pathways of therapeutic peptides. Retrieved from [Link]

  • International Journal of Peptide and Protein Research. (1980). Synthesis of p-amino-L-phenylalanine Derivatives With Protected P-Amino Group for Preparation of p-azido-L-phenylalanine Peptides. Retrieved from [Link]

  • American Laboratory. (2006). Peptide De Novo Sequencing With MALDI TOF/TOF: A Simple Approach Using Sulfonation Chemistry. Retrieved from [Link]

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Comparative

A Senior Application Scientist's Guide to Incorporation Efficiency: D- vs. L-Phenylalanine

Authored for Researchers, Scientists, and Drug Development Professionals In the intricate world of protein biochemistry and peptide therapeutics, the chirality of an amino acid is not a trivial detail; it is a fundamenta...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the intricate world of protein biochemistry and peptide therapeutics, the chirality of an amino acid is not a trivial detail; it is a fundamental determinant of biological function. While L-amino acids form the canonical backbone of all ribosomally synthesized proteins, their enantiomeric counterparts, D-amino acids, represent a powerful tool for therapeutic innovation. This guide provides an in-depth comparison of the incorporation efficiency of D- and L-phenylalanine, grounded in biochemical principles and supported by experimental data, to inform research and development strategies.

The Foundational Principle: Stereoselectivity in Protein Synthesis

The central dogma of molecular biology is built upon a chiral foundation. The entire translational machinery, from the enzymes that charge tRNAs to the ribosome itself, has evolved to be highly specific for L-amino acids.[1][2][3] This preference is the primary reason why L-phenylalanine is efficiently and almost exclusively incorporated into nascent polypeptide chains, whereas D-phenylalanine is actively excluded.

The Gatekeeper: Aminoacyl-tRNA Synthetases (aaRS)

The first critical checkpoint for stereospecificity is the aminoacyl-tRNA synthetase (aaRS).[1][4] These enzymes are responsible for covalently linking an amino acid to its corresponding tRNA molecule in a two-step reaction. The active sites of aaRS are exquisitely shaped to recognize and bind the specific side chain and the L-configuration of their cognate amino acid.[1][4] While some aaRSs, like Tyrosyl-tRNA-synthetase (TyrRS), exhibit weaker stereospecificity and can erroneously activate D-amino acids, the cell possesses robust editing and proofreading mechanisms to hydrolyze these misacylated tRNAs, ensuring high fidelity in protein synthesis.[1][2][3]

The Cellular Defense: Metabolic Clearance of D-Amino Acids

Should D-phenylalanine be present in a biological system, either from exogenous sources or specific metabolic processes, it is typically targeted for degradation. The primary enzyme responsible for this in mammals is D-amino acid oxidase (DAAO) .[5][6][7] DAAO is a FAD-containing flavoenzyme that catalyzes the oxidative deamination of neutral D-amino acids, converting them into their corresponding α-keto acids (in this case, phenylpyruvate), ammonia, and hydrogen peroxide.[5][6][8] This metabolic clearance pathway effectively reduces the cellular pool of D-phenylalanine, further preventing its potential mis-incorporation into proteins.[7] Acidic D-amino acids are handled by a different enzyme, D-aspartate oxidase (DDO).[9][10][11][12]

The relationship between these key components can be visualized as a sequential filtering system that ensures the homochirality of proteins.

cluster_0 Cellular Amino Acid Pool L_Phe L-Phenylalanine aaRS Aminoacyl-tRNA Synthetase (aaRS) (High Specificity for L-Phe) L_Phe->aaRS Correct Substrate D_Phe D-Phenylalanine D_Phe->aaRS Incorrect Substrate (Largely Rejected/ Proofread) DAAO D-Amino Acid Oxidase (DAAO) D_Phe->DAAO Metabolized Ribosome Ribosome aaRS->Ribosome L-Phe-tRNA Degradation Metabolic Degradation (Phenylpyruvate) DAAO->Degradation Protein Protein Synthesis Ribosome->Protein cluster_0 Phase 1: Labeling cluster_1 Phase 2: Experiment & Processing cluster_2 Phase 3: Analysis Light Cells in 'Light' Medium (L-Phe) Mix Mix Cell Populations Light->Mix Heavy Cells in 'Heavy' Medium (¹³C₆-L-Phe) Heavy->Mix Lyse Lyse & Extract Proteome Mix->Lyse Digest Digest with Trypsin Lyse->Digest LCMS LC-MS/MS Analysis Digest->LCMS Quant Identify & Quantify Heavy/Light Ratios LCMS->Quant

Sources

Validation

A Comparative Guide to the Application of Z-D-Phe-Osu in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of D-Amino Acids and the Role of Z-D-Phe-Osu The incorporation of unnatural amino acids, particularly D-amino acids, into pep...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of D-Amino Acids and the Role of Z-D-Phe-Osu

The incorporation of unnatural amino acids, particularly D-amino acids, into peptide sequences is a powerful strategy in modern drug discovery. Peptides containing D-amino acids often exhibit enhanced resistance to enzymatic degradation, leading to improved in vivo stability and prolonged therapeutic effects. D-Phenylalanine, with its bulky aromatic side chain, is a common choice for modifying peptide structure and function. However, the introduction of any chiral amino acid during peptide synthesis carries the inherent risk of racemization, the process by which the desired stereoisomer is converted into a mixture of both D- and L-enantiomers. This loss of stereochemical integrity can have profound consequences, potentially leading to a significant reduction or complete loss of biological activity, and in some cases, undesirable off-target effects.[1]

To address this challenge, a variety of protecting group and coupling strategies have been developed. Among these, the use of N-benzyloxycarbonyl-D-phenylalanine-N-hydroxysuccinimide ester (Z-D-Phe-Osu) represents a classic and reliable approach, particularly in solution-phase peptide synthesis. This guide provides a comprehensive literature review of Z-D-Phe-Osu, objectively comparing its performance with alternative methods for incorporating D-phenylalanine, and providing supporting experimental insights and protocols.

The Benzyloxycarbonyl (Z) Protecting Group: A Comparative Perspective

The choice of the N-terminal protecting group is a critical determinant of the overall success of a peptide synthesis strategy. The benzyloxycarbonyl (Z or Cbz) group, introduced by Bergmann and Zervas, is one of the foundational protecting groups in peptide chemistry.[2]

Chemical Properties and Comparison with Fmoc

The Z-group is a carbamate-type protecting group that is stable under a wide range of conditions, including the basic conditions used for the removal of the more modern 9-fluorenylmethyloxycarbonyl (Fmoc) group.[3][4] This orthogonality is a key advantage in complex synthetic strategies. The primary methods for cleaving the Z-group are catalytic hydrogenolysis (e.g., H₂/Pd) or treatment with strong acids such as HBr in acetic acid.[3]

FeatureZ (Benzyloxycarbonyl)Fmoc (9-Fluorenylmethyloxycarbonyl)
Cleavage Conditions Catalytic hydrogenolysis (H₂/Pd), strong acids (e.g., HBr/AcOH)Mild base (e.g., 20% piperidine in DMF)
Stability Stable to mild bases and acidsStable to mild acids
Primary Application Solution-phase peptide synthesisSolid-phase peptide synthesis (SPPS)
Advantages Crystalline derivatives, resistance to racemization during activationMild cleavage conditions, UV-detectable
Disadvantages Harsh cleavage conditions, not suitable for peptides with sulfur-containing residues (catalyst poisoning)Potential for dibenzofulvene adduct formation, base-labile side-chain protecting groups required
Advantages of the Z-Group for D-Amino Acid Incorporation

The stability of the Z-group under mildly basic or acidic conditions is particularly advantageous when working with D-amino acids. The risk of racemization is often exacerbated by the presence of strong bases.[1][5] The Z-group's resilience allows for a wider range of coupling conditions to be explored without premature deprotection. Furthermore, Z-protected amino acids are often crystalline solids, which facilitates their purification and handling.[3]

The N-Hydroxysuccinimide (Osu) Ester: A Reliable Activation Method

The formation of a peptide bond requires the activation of the carboxylic acid of one amino acid to facilitate nucleophilic attack by the amino group of the next. The use of N-hydroxysuccinimide (NHS) to form an active ester (Osu ester) is a well-established and widely used method.[6][7]

Mechanism of Peptide Bond Formation

The Osu ester is a reactive intermediate that readily undergoes aminolysis. The N-hydroxysuccinimide is a good leaving group, and its departure is facilitated by the formation of the stable amide bond. The reaction proceeds efficiently under mild conditions and does not require the addition of a separate coupling reagent at the point of peptide bond formation.

Peptide Bond Formation with Osu Ester Z_D_Phe_Osu Z-D-Phe-Osu Peptide_Bond Z-D-Phe-NH-Peptide Z_D_Phe_Osu->Peptide_Bond + H₂N-Peptide Amino_Acid H₂N-Peptide NHS N-Hydroxysuccinimide Peptide_Bond->NHS +

Caption: Peptide bond formation via aminolysis of Z-D-Phe-Osu.

The reaction is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dichloromethane (DCM). The pH of the reaction is a critical parameter; at low pH, the amine is protonated and unreactive, while at high pH, the active ester is susceptible to hydrolysis.[6]

Comparative Analysis of Methods for D-Phenylalanine Incorporation

While Z-D-Phe-Osu is a robust reagent, several other methods are commonly employed for the incorporation of D-phenylalanine. The choice of method depends on factors such as the scale of the synthesis, the nature of the peptide sequence, and cost considerations.

Method 1: Z-D-Phe-Osu (Active Ester Method)

This method involves the pre-formation of the active ester, which is then reacted with the N-terminally deprotected peptide chain.

  • Advantages: The pre-activated amino acid can be purified before use, which can lead to cleaner reactions and higher purity of the final product. The coupling reaction itself is straightforward and does not require additional activating agents.

  • Disadvantages: The synthesis of the active ester is an additional step. The reactivity of the Osu ester is lower than that of intermediates formed with more potent coupling reagents, which can lead to longer reaction times, especially for sterically hindered couplings.

Method 2: In Situ Activation with Carbodiimides

Carbodiimides, such as dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used for in situ activation of the carboxylic acid.[8] These reactions are almost always performed in the presence of an additive, such as 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (HOSu), to suppress racemization and improve coupling efficiency.[8]

  • Advantages: This is a one-pot reaction, which can be more time-efficient. A wide range of carbodiimides and additives are commercially available.

  • Disadvantages: The formation of an N-acylurea byproduct from the carbodiimide can complicate purification. The risk of racemization can be higher than with pre-formed active esters if the reaction conditions are not carefully controlled.[9]

Method 3: In Situ Activation with Onium Salts

Onium salts, such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), are highly efficient coupling reagents that generate reactive HOBt or HOAt esters in situ.[8]

  • Advantages: These reagents offer very fast coupling times and are effective for even the most sterically hindered amino acids. They are well-suited for both solution-phase and solid-phase synthesis.

  • Disadvantages: Onium salt reagents are generally more expensive than carbodiimides. They require the presence of a non-nucleophilic base, which can increase the risk of racemization if not carefully chosen.[8]

Data Summary Table
ParameterZ-D-Phe-OsuCarbodiimides (e.g., DCC/HOBt)Onium Salts (e.g., HBTU)
Coupling Time 1-24 hours1-4 hours15-60 minutes
Typical Yield Good to ExcellentGood to ExcellentExcellent
Racemization Risk Low to ModerateModerateLow to Moderate
Cost ModerateLowHigh
Byproducts N-Hydroxysuccinimide (water-soluble)Urea derivative (can be difficult to remove)Tetramethylurea (water-soluble)
Primary Use Case Solution-phase synthesis, controlled couplingGeneral purpose solution and solid-phase synthesisDifficult couplings, automated synthesis

Experimental Protocols

Protocol 1: Solution-Phase Coupling using Z-D-Phe-Osu
  • Dissolution: Dissolve the N-terminally deprotected peptide (1 equivalent) in a suitable solvent (e.g., DMF).

  • Addition of Z-D-Phe-Osu: Add Z-D-Phe-Osu (1.1-1.5 equivalents) to the solution.

  • Base Addition (Optional): If the peptide is in its salt form (e.g., TFA or HCl salt), add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) (1.1-1.5 equivalents) to neutralize the salt and facilitate the reaction.

  • Reaction: Stir the mixture at room temperature for 1-24 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up: Once the reaction is complete, dilute the mixture with an organic solvent such as ethyl acetate and wash sequentially with a weak acid (e.g., 5% citric acid), a weak base (e.g., 5% sodium bicarbonate), and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude peptide by column chromatography or recrystallization.

Z-D-Phe-Osu Coupling Workflow start Start dissolve Dissolve peptide in DMF start->dissolve add_reagent Add Z-D-Phe-Osu dissolve->add_reagent add_base Add DIPEA (if needed) add_reagent->add_base react Stir at RT (1-24h) add_base->react monitor Monitor by TLC/HPLC react->monitor monitor->react Incomplete workup Aqueous Work-up monitor->workup Complete purify Purify workup->purify end End purify->end

Caption: Workflow for solution-phase coupling with Z-D-Phe-Osu.

Protocol 2: In Situ Activation with EDC/HOBt
  • Dissolution: Dissolve the Z-D-phenylalanine (1.1 equivalents) and HOBt (1.1 equivalents) in DMF.

  • Activation: Cool the solution to 0 °C and add EDC (1.1 equivalents). Stir for 15-30 minutes.

  • Coupling: Add the N-terminally deprotected peptide (1 equivalent) to the activated mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours.

  • Monitoring and Work-up: Follow steps 5-7 from Protocol 1.

Conclusion and Recommendations

The choice of method for incorporating D-phenylalanine into a peptide sequence is a multifaceted decision that requires careful consideration of the specific synthetic challenge at hand.

  • Z-D-Phe-Osu remains a highly valuable reagent, particularly for solution-phase synthesis where control over the reaction and purity of the final product are paramount. Its use is recommended for the synthesis of shorter peptides and when the additional step of preparing the active ester is not a limiting factor.

  • Carbodiimide-based methods offer a cost-effective and versatile alternative, suitable for a wide range of applications. However, careful optimization is required to minimize the risk of racemization and to manage the removal of byproducts.

  • Onium salt reagents represent the state-of-the-art in terms of coupling efficiency and speed. They are the method of choice for difficult sequences, sterically hindered couplings, and for automated solid-phase peptide synthesis. The higher cost of these reagents may be a consideration for large-scale synthesis.

Ultimately, the optimal strategy will depend on a balance of factors including the desired purity of the final peptide, the complexity of the sequence, the scale of the synthesis, and budgetary constraints. By understanding the relative merits and drawbacks of each approach, researchers and drug development professionals can make informed decisions to achieve their synthetic goals with the highest degree of success.

References

  • Pro-Per, "Protecting Groups in Peptide Synthesis: A Detailed Guide," pro-per.com, 2023. [Online]. Available: [Link]

  • Aapptec, "Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP," aapptec.com, 2023. [Online]. Available: [Link]

  • A. Isidro-Llobet, M. Álvarez, and F. Albericio, "Amino Acid-Protecting Groups," Chemical Reviews, vol. 109, no. 6, pp. 2455–2504, 2009. [Online]. Available: [Link]

  • AAPPTec, "Amino Acid Derivatives for Peptide Synthesis," aapptec.com, 2023. [Online]. Available: [Link]

  • Interchim, "Protocol: NHS Ester Labeling of Amino-Biomolecules," interchim.com, 2023. [Online]. Available: [Link]

  • M. Janeba, "Solution Phase Peptide Synthesis: The Case of Biphalin," PubMed, 2020. [Online]. Available: [Link]

  • Wikipedia, "Peptide synthesis," en.wikipedia.org, 2023. [Online]. Available: [Link]

  • M. Janeba, "Solution Phase Peptide Synthesis: The Case of Biphalin," Springer Nature Experiments, 2020. [Online]. Available: [Link]

  • T. Li, et al., "Solution-phase-peptide synthesis via the Group-Assisted Purification (GAP) chemistry without using chromatography and recrystallization," Nature Communications, vol. 8, no. 1, pp. 1-9, 2017. [Online]. Available: [Link]

  • J. Wang, et al., "Biosynthesis and Genetic Incorporation of 3,4-Dihydroxy-L-Phenylalanine into Proteins in Escherichia coli," ACS Synthetic Biology, vol. 6, no. 10, pp. 1839-1847, 2017. [Online]. Available: [Link]

  • M. Brenner and W. Huber, "Racemization Studies in Peptide Synthesis," Helvetica Chimica Acta, vol. 36, no. 5, pp. 1109-1115, 1953. [Online]. Available: [Link]

  • F. Amblard, et al., "Methods and protocols of modern solid phase peptide synthesis," Molecular Biotechnology, vol. 33, no. 3, pp. 239-254, 2006. [Online]. Available: [Link]

  • J. H. J. M. de Vaan, et al., "Deracemization by coupling electrochemically assisted racemization and asymmetric crystallization," Nature Communications, vol. 12, no. 1, pp. 1-7, 2021. [Online]. Available: [Link]

  • T. Zhang, et al., "Genetic Incorporation of Twelve meta-Substituted Phenylalanine Derivatives Using A Single Pyrrolysyl-tRNA Synthetase," ACS Chemical Biology, vol. 12, no. 5, pp. 1344-1353, 2017. [Online]. Available: [Link]

  • F. G. G. del Pozo, et al., "N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA)," Molecules, vol. 28, no. 1, p. 385, 2023. [Online]. Available: [Link]

  • Y. Li, et al., "Fragment synthesis of disulfide-containing peptides," Bioorganic & Medicinal Chemistry Letters, vol. 27, no. 15, pp. 3433-3436, 2017. [Online]. Available: [Link]

  • Nowick Laboratory, "Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2)," UCI Department of Chemistry, 2020. [Online]. Available: [Link]

  • T. J. Evans and G. L. Millhauser, "Genetic Incorporation of the Unnatural Amino Acid p-Acetyl Phenylalanine into Proteins for Site-Directed Spin Labeling," Methods in Enzymology, vol. 563, pp. 289-311, 2015. [Online]. Available: [Link]

  • T. Hohsaka, "Site-specific incorporation of 4-Iodo-L-phenylalanine through opal suppression," Journal of Nucleic Acids, vol. 2010, Article ID 582870, 2010. [Online]. Available: [Link]

  • M. D. T. de la Hoz, et al., "Engineered Biocatalysts for the Asymmetric Synthesis of d-Phenylalanines," ACS Catalysis, vol. 11, no. 9, pp. 5419-5446, 2021. [Online]. Available: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to Personal Protective Equipment for Handling Z-D-Phe-osu

In the landscape of drug development and scientific research, the safe handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the handling of Z-D-Phe-os...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug development and scientific research, the safe handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the handling of Z-D-Phe-osu (N-α-Z-D-phenylalanine N-succinimidyl ester), a compound often utilized in peptide synthesis and bioconjugation. As a Senior Application Scientist, my objective is to provide a procedural, step-by-step guide that is not only technically accurate but also instills a deep sense of trust and safety in your laboratory practices. This document is structured to offer a comprehensive understanding of the necessary personal protective equipment (PPE), its correct usage, and disposal protocols, moving beyond a simple checklist to explain the rationale behind each critical step.

Understanding the Risks: The Nature of N-Hydroxysuccinimide (NHS) Esters

Key Material Properties (based on related compounds):

PropertyValue/CharacteristicSignificance for Handling
Reactivity Highly reactive towards primary amines.[1]Unreacted material must be handled with appropriate PPE to prevent contact with skin and eyes.
Moisture Sensitivity Readily hydrolyzes in the presence of water.[1]This property is utilized for deactivation before disposal.
Physical Form Typically a solid powder or crystalline material.Potential for aerosolization and inhalation requires respiratory protection when handling the solid.[3]

Recommended Personal Protective Equipment (PPE)

The selection of appropriate PPE is the final and most critical barrier between the researcher and potential chemical exposure.[4] The following table outlines the recommended PPE for handling Z-D-Phe-osu.

Body PartRecommended PPESpecifications and Best Practices
Hands Chemical-resistant glovesNitrile gloves are a common and effective choice for protection against a broad range of chemicals for short-term use.[4][5] Always inspect gloves for tears or punctures before use and use proper removal techniques to avoid skin contact.[6]
Body Laboratory coatA standard cotton lab coat provides a primary barrier against accidental spills and contamination.[3][5] For larger quantities or increased risk of splashing, a chemical-resistant apron over the lab coat is recommended.[4][7]
Eyes & Face Safety glasses with side shields or chemical splash gogglesTo protect against dust particles and splashes, safety glasses with side shields are the minimum requirement.[4][8] For procedures with a higher risk of splashing, chemical splash goggles offer more complete protection.[4][5]
Respiratory N95 or higher rated dust maskWhen handling the solid powder, a dust mask is essential to prevent inhalation of aerosolized particles.[3][6] Work should ideally be conducted in a well-ventilated area or a fume hood.[8][9]

Procedural Guide: Donning and Doffing of PPE

The sequence of putting on and taking off PPE is crucial to prevent cross-contamination. The following workflow is designed to ensure a safe and contamination-free process.

PPE Donning and Doffing Workflow

PPE_Workflow cluster_donning Donning Sequence (Putting On) cluster_doffing Doffing Sequence (Taking Off) Don1 1. Lab Coat Don2 2. Respiratory Protection (if required) Don3 3. Eye and Face Protection Don4 4. Gloves Handling Chemical Handling Don4->Handling Doff1 1. Gloves Doff2 2. Lab Coat Doff3 3. Eye and Face Protection Doff4 4. Respiratory Protection End End: Clean Area Doff4->End Start Start: Clean Area Start->Don1 Handling->Doff1

Caption: Workflow for the correct sequence of donning and doffing PPE.

Step-by-Step Donning Protocol:
  • Lab Coat: Put on your lab coat, ensuring it is fully buttoned.[4]

  • Respiratory Protection: If handling the solid powder outside of a fume hood, put on your N95 dust mask.[3] Ensure a snug fit over your nose and mouth.

  • Eye and Face Protection: Put on your safety glasses or goggles.[4]

  • Gloves: Don your nitrile gloves, ensuring they overlap the cuffs of your lab coat.[4]

Step-by-Step Doffing Protocol:

The principle of doffing is to touch potentially contaminated surfaces only with other contaminated surfaces (i.e., glove to glove) and clean surfaces with clean surfaces (i.e., bare hand to inside of lab coat).

  • Gloves: Remove gloves using a glove-to-glove and then skin-to-skin technique to avoid touching the outer contaminated surface with your bare hands. Dispose of them in the appropriate chemical waste container.[6]

  • Lab Coat: Remove your lab coat by folding it inward, containing any potential contamination. Hang it in a designated area or dispose of it if it is a disposable coat.

  • Eye and Face Protection: Remove your safety glasses or goggles by handling the earpieces.

  • Respiratory Protection: Remove your dust mask without touching the front.

  • Hand Hygiene: Wash your hands thoroughly with soap and water after removing all PPE.[2]

Operational Plans: Handling and Disposal of Z-D-Phe-osu

Safe handling and disposal are critical components of the laboratory workflow. The reactivity of NHS esters necessitates a deactivation step prior to disposal.

Spill Response Plan

In the event of a spill, follow these steps:

  • Evacuate and Isolate: Alert others in the vicinity and, if necessary, evacuate the immediate area.[4]

  • Don Appropriate PPE: Before cleaning the spill, don the full recommended PPE, including respiratory protection.[4]

  • Contain the Spill: For a solid spill, carefully sweep or vacuum the material, avoiding dust generation.[9] For a solution, use an inert absorbent material like vermiculite or sand to contain the spill.[4]

  • Collect and Containerize: Place the collected material into a clearly labeled, sealed container for hazardous waste.[3][4]

  • Decontaminate the Area: Wipe down the spill area with a suitable solvent (e.g., ethanol), followed by soap and water.[3][4] Dispose of all cleaning materials as hazardous waste.

Disposal Plan: Chemical Inactivation through Hydrolysis

Due to their reactivity, NHS esters should be chemically inactivated before disposal.[1][3] This is typically achieved through hydrolysis, which breaks the ester linkage, rendering the compound less reactive.[3]

Protocol for Hydrolysis of Z-D-Phe-osu Waste:

This procedure should be performed in a fume hood with appropriate PPE.

  • Prepare a 1 M Sodium Hydroxide (NaOH) Solution: Carefully prepare a 1 M solution of NaOH in water.

  • Dissolve the Z-D-Phe-osu Waste: Dissolve the Z-D-Phe-osu waste in a suitable organic solvent in which it is soluble (e.g., DMSO, DMF).[3]

  • Initiate Hydrolysis: Slowly add the 1 M NaOH solution to the dissolved ester solution while stirring. A 2:1 molar excess of NaOH to the ester is recommended to ensure complete hydrolysis.[3]

  • Stir the Mixture: Allow the mixture to stir at room temperature for at least 4-5 hours to ensure the hydrolysis is complete.[3] The NHS ester will be hydrolyzed to Z-D-phenylalanine and N-hydroxysuccinimide.

  • Neutralization: After the hydrolysis period, neutralize the solution to a pH between 6 and 8 by slowly adding a 1 M Hydrochloric Acid (HCl) solution.[3] Use pH paper to monitor the pH.

  • Containerize for Waste Disposal: Transfer the neutralized solution into a clearly labeled hazardous waste container.[3] The label should include the contents and the date.

  • Solid Waste: Any unused solid Z-D-Phe-osu should be collected in its original container or a sealed, labeled bag and disposed of as solid chemical waste in accordance with local regulations.[3]

By adhering to these detailed procedures, researchers and drug development professionals can handle Z-D-Phe-osu with a high degree of safety, ensuring the integrity of their work and the protection of their health.

References

  • Chemical Resistant Protective Gear. R.S. Hughes. Available at: [Link]

  • Personal Protective Equipment. US EPA. Available at: [Link]

  • Personal Protective Equipment (PPE) for Industrial Chemicals. Respirex International. Available at: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

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Model Template_relevance
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